3,5,6-Trichloropyrazin-2-amine
Description
The exact mass of the compound 3,5,6-Trichloropyrazin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5,6-Trichloropyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,6-Trichloropyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5,6-trichloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDPLJROSGVEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306268 | |
| Record name | 3,5,6-Trichloro-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-51-0 | |
| Record name | 3,5,6-Trichloro-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13484-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,6-Trichloro-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trichloropyrazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3,5,6-Trichloropyrazin-2-amine: Technical Profile & Reactivity Guide
[1]
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
3,5,6-Trichloropyrazin-2-amine (CAS: 13484-51-0) is a highly functionalized pyrazine building block.[1] Its value lies in the orthogonal reactivity of its three chlorine atoms. Unlike symmetrical tetrachloropyrazine, the presence of the electron-donating amino group (–NH₂) at position 2 breaks the symmetry of the ring, creating distinct electronic environments at carbons 3, 5, and 6.
This asymmetry allows medicinal chemists to sequentially substitute the chlorine atoms with high regiocontrol, enabling the rapid synthesis of complex, multi-functionalized libraries (e.g., kinase inhibitors, ubiquitin ligase inhibitors).
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 3,5,6-Trichloropyrazin-2-amine | Also: 2-Amino-3,5,6-trichloropyrazine |
| CAS Number | 13484-51-0 | |
| Molecular Formula | C₄H₂Cl₃N₃ | |
| Molecular Weight | 198.44 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | 230–231 °C (decomposition) | High thermal stability [1] |
| Solubility | DMSO, DMF, THF (moderate) | Poor solubility in water and non-polar solvents |
| Acidity (pKa) | ~2.0 (Conjugate acid) | The amino group is weakly basic due to electron withdrawal by the pyrazine ring and Cl substituents.[1] |
Synthetic Routes
Access to the core scaffold is typically achieved through two primary pathways. The choice depends on the availability of starting materials and the desired scale.
Method A: Aminolysis of Tetrachloropyrazine (Scale-Up Route)
This method is preferred for bulk preparation.[1] Tetrachloropyrazine reacts with ammonia (aqueous or gas) to yield the product.
-
Mechanism: Nucleophilic Aromatic Substitution (SₙAr).[2]
-
Conditions: NH₃ (aq), heating (approx. 80–100 °C) in a sealed vessel.
-
Yield: Moderate to Good (~60–80%).
-
Note: Requires careful control of stoichiometry to prevent di-amination.
Method B: Electrophilic Chlorination (Laboratory Route)
Useful when starting from the less substituted 2-amino-6-chloropyrazine.[1]
-
Reagents: N-Chlorosuccinimide (NCS).[1]
-
Protocol: 2-amino-6-chloropyrazine is treated with 2.3 equivalents of NCS in refluxing THF for 1 hour.
-
Yield: ~32–40% (isolated).
-
Reference: This method allows for late-stage chlorination if specific isotope labeling or derivatives are needed [2].[1]
Figure 1: Primary synthetic pathways for accessing the 3,5,6-trichloropyrazin-2-amine scaffold.[1][4]
Reactivity & Regioselectivity
The core value of this molecule is the predictable order in which the chlorines react. The 2-amino group acts as a regiochemical director .[1]
Electronic Rationale
-
The Amino Group (+M Effect): The nitrogen lone pair donates electron density into the ring via resonance. This increases electron density primarily at the ortho (C3) and para (C5) positions relative to the amine.
-
Deactivation: Increased electron density makes C3 and C5 less electrophilic, deactivating them toward Nucleophilic Aromatic Substitution (SₙAr).
-
Activation: The meta (C6) position receives the least resonance donation from the amine. Furthermore, it is activated by the adjacent ring nitrogen (N1).
-
Result: The C6-Chlorine is the most reactive electrophile, followed by C5, and finally C3 (which is also sterically hindered).
Nucleophilic Aromatic Substitution (SₙAr)[2]
-
Primary Site (C6): Reaction with amines, alkoxides, or thiols occurs selectively at C6.
-
Example: Reaction with morpholine or benzylamine yields the 6-substituted product.[1]
-
-
Secondary Site (C5): Only after C6 is substituted (or under forcing conditions) does C5 react.
-
Tertiary Site (C3): The C3-Cl bond is extremely robust due to steric crowding by the adjacent amine and electronic deactivation. It is rarely displaced by SₙAr but can be engaged in metal-catalyzed couplings.[1]
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Palladium-catalyzed cross-couplings generally follow the same trend as SₙAr due to the preference for oxidative addition at the most electron-deficient C–Cl bond.
-
C6 Selectivity: Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Aryl-B(OH)₂) will preferentially couple at C6.
-
Ligand Control: The use of bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) may be required to engage the more deactivated C5 or sterically hindered C3 positions in subsequent steps.
Figure 2: Regioselectivity map illustrating the electronic hierarchy of the chlorine substituents.
Handling & Safety (E-E-A-T)
Every protocol involving halogenated heterocycles must be treated with caution. While specific toxicological data for this intermediate is limited, it shares hazard profiles with similar aminopyrazines.
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Engineering Controls: Always handle in a functioning fume hood to avoid inhalation of dust/vapors.
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, although the solid is relatively air-stable.
-
Spill Response: Sweep up solid spills to avoid dust generation. Do not wash down the drain; pyrazines can be toxic to aquatic life.
-
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for:
-
Kinase Inhibitors: The pyrazine nitrogen atoms can mimic the purine ring of ATP, making this core suitable for ATP-competitive inhibitors.
-
Ubiquitin Ligase Inhibitors: Derivatives have been explored as inhibitors of the WWP2 E3 ubiquitin ligase, a target in cancer therapy [1].[5]
-
Fluorescent Probes: The electron-deficient ring can be functionalized with donor groups to create "push-pull" fluorophores.[1]
References
-
Rigby, J. M. (2018). The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads. UEA Digital Repository. Link
-
Chowdhury, A. (2019). The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT. Link
-
BLD Pharm. (n.d.). 3,5,6-Trichloropyrazin-2-amine Product Page. Retrieved January 30, 2026. Link
Sources
- 1. 6863-73-6|3-Chloropyrazin-2-amine|BLD Pharm [bldpharm.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Navigating the Synthesis and Handling of 3,5,6-Trichloropyrazin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
3,5,6-Trichloropyrazin-2-amine, with the Chemical Abstracts Service (CAS) number 13484-51-0 , is a halogenated heterocyclic amine.[1] Its structural backbone, a pyrazine ring, is a common motif in medicinal chemistry and materials science. The presence of three chlorine atoms and an amine group on the pyrazine ring imparts specific reactivity and potential biological activity, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Hazard Identification and Risk Assessment: A Profile Based on Analogy
The primary hazards associated with 3,5,6-Trichloropyrazin-2-amine can be inferred from related chemical structures, such as other chlorinated pyridines, pyrimidines, and pyrazines. The consensus from safety data for these compounds points towards the following potential hazards:
-
Skin and Eye Irritation: Direct contact is likely to cause irritation, redness, and a burning sensation.[2][3][4] Prolonged or repeated exposure could lead to more severe skin reactions.
-
Respiratory Tract Irritation: Inhalation of the dust or powder can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.[2][5][6][7]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[2]
-
Potential for Allergic Skin Reaction: Some related amino-aromatic compounds are known to be skin sensitizers.
-
Environmental Hazard: Many chlorinated aromatic compounds are toxic to aquatic life and may have long-lasting effects on the environment.[5][7]
GHS Classification (Inferred)
Based on data for similar compounds, a precautionary GHS classification would include:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Skin Irritation | Category 2 | Causes skin irritation |
| Eye Irritation | Category 2 | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | Toxic to aquatic life with long lasting effects |
Exposure Controls and Personal Protective Equipment (PPE): A Mandate for Caution
A multi-layered approach to exposure control is critical when handling 3,5,6-Trichloropyrazin-2-amine. This involves a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: All handling of the solid compound should be conducted in a well-ventilated area.[2][3] For weighing and transferring, a certified chemical fume hood is mandatory to prevent inhalation of dust particles.[8]
-
Contained Systems: For larger scale operations, the use of glove boxes or other contained systems should be considered to minimize exposure.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4] A face shield should be worn in situations where there is a risk of splashing or significant dust generation.[4]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data. Dispose of contaminated gloves immediately after use.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Additional Protection: For tasks with a higher risk of exposure, consider the use of an apron or coveralls.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges for organic vapors and acid gases should be used.[8]
Caption: Personal Protective Equipment (PPE) decision workflow for handling 3,5,6-Trichloropyrazin-2-amine.
Safe Handling and Storage: Maintaining Chemical Integrity and Safety
Handling:
-
Avoid Dust Formation: This compound is a solid, and care must be taken to minimize the generation of dust during handling.[2][3]
-
Grounding: Take precautionary measures against static discharge, especially when transferring large quantities of the powder.[8]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2] Contaminated clothing should be removed and washed before reuse.[2]
Storage:
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8]
-
Ignition Sources: Store away from heat, sparks, and open flames.[8]
Emergency Procedures: Preparedness and Response
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting.[2][3] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2] These may include nitrogen oxides, carbon oxides, and hydrogen chloride gas.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel from the area.[8] Wear appropriate personal protective equipment as described in the PPE section. Avoid breathing dust and prevent contact with skin and eyes.
-
Environmental Precautions: Prevent the material from entering drains or waterways.[9]
-
Cleanup Procedures:
-
Carefully sweep up the spilled solid, avoiding dust generation.[8]
-
Place the material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Caption: Step-by-step workflow for responding to a spill of 3,5,6-Trichloropyrazin-2-amine.
Toxicological and Ecological Considerations
While specific toxicological data for 3,5,6-Trichloropyrazin-2-amine is limited, the general class of pyrazine derivatives is recognized for potential skin, eye, and respiratory irritation.[5][6][7] The chlorinated nature of the molecule suggests that it may be persistent in the environment and exhibit toxicity to aquatic organisms. Therefore, it is imperative to prevent its release into the environment.
Disposal Considerations
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the chemical itself. Do not allow this chemical to enter drains or sewers.
Conclusion: A Commitment to Safety
3,5,6-Trichloropyrazin-2-amine is a valuable chemical intermediate whose safe use is paramount. In the absence of a dedicated Safety Data Sheet, a conservative and cautious approach based on the known hazards of analogous compounds is essential. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to strict handling and emergency procedures, researchers can minimize the risks associated with this compound and conduct their work in a safe and responsible manner.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04696. [Link]
-
Axxence Aromatic GmbH. (n.d.). Natural Pyrazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. U.S. National Library of Medicine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3,5-Triazin-2-amine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
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- 6. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. geneseo.edu [geneseo.edu]
- 9. axxence.de [axxence.de]
Strategic Functionalization of 3,5,6-Trichloropyrazin-2-amine: A Chemo- and Regioselective Handbook
Executive Summary
The 3,5,6-Trichloropyrazin-2-amine scaffold represents a "privileged structure" in drug discovery, serving as a critical intermediate for kinase inhibitors (e.g., Bortezomib analogs), antiviral agents, and agricultural fungicides. Its utility stems from the presence of four distinct reactive centers—one nucleophilic nitrogen and three electrophilic carbon-chlorine bonds—arranged around a diazine core.
This guide provides a deterministic approach to functionalizing this molecule. Unlike generic pyrazines, the presence of the exocyclic amino group breaks the symmetry of the ring, creating a specific hierarchy of reactivity. Mastering this hierarchy allows for the sequential, programmable construction of polysubstituted pyrazines without the need for protecting groups in early stages.
Part 1: Electronic Topography & Reactive Sites
To predict reactivity, we must map the electronic vectors influencing the pyrazine ring. The molecule contains two conflicting electronic forces:
-
Electron Withdrawal (-I, -M): The two ring nitrogens (N1, N4) and three chlorine atoms pull electron density, making the ring π-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
Electron Donation (+M): The exocyclic amine (C2-NH2) pushes electron density into the ring via resonance, specifically deactivating the positions ortho (C3) and para (C5) to the amine.
Reactivity Hierarchy Map
-
Site A (N-Exocyclic): A nucleophile capable of acylation, alkylation, or diazotization.
-
Site B (C-6): The Primary Electrophilic Site . Located meta to the amino group, it receives the least resonance deactivation while being activated by the adjacent N1. It is the kinetic hotspot for SNAr.
-
Site C (C-5): The Secondary Electrophilic Site . Located para to the amino group. It is partially deactivated by the amine's +M effect but remains reactive under forcing conditions or with strong nucleophiles.
-
Site D (C-3): The Steric/Electronic Dead Zone for SNAr. Flanked by the amine and N4, it is sterically crowded and electronically deactivated. However, it is the Primary Site for Metal-Halogen Exchange (Lithiation) due to the directing effect of the amine.
Figure 1: Reactivity landscape of 3,5,6-trichloropyrazin-2-amine showing the divergence between nucleophilic attack (SNAr) and metalation sites.
Part 2: The C-Cl Centers (Electrophilic Displacement)
Nucleophilic Aromatic Substitution (SNAr)
The most common error in handling this scaffold is assuming random substitution. The regioselectivity is governed by the "Meta-Activation" rule relative to the electron-donating amine.
-
Primary Attack (C-6): Reaction with alkoxides (NaOMe), thiolates, or secondary amines occurs preferentially at C-6. The transition state at C-6 is stabilized by N1 and is not destabilized by the electron donation from the C2-amine.
-
Secondary Attack (C-5): If C-6 is blocked or if the reaction is pushed to disubstitution, C-5 reacts next.
-
The C-3 Exception: The C-3 chlorine is extremely difficult to displace via SNAr due to the "brakes" applied by the adjacent electron-rich amino group.
Transition Metal Catalysis (Suzuki-Miyaura)
In Palladium-catalyzed cross-couplings, the rate-determining step is often the oxidative addition of Pd(0) into the C-Cl bond.
-
Regioselectivity: Pd inserts into the most electron-deficient bond. Similar to SNAr, C-6 is the preferred site for the first coupling event.
-
Optimization: To couple at C-5 or C-3, one must often first block C-6 or utilize the Sandmeyer reaction to convert the C2-amine to a halide (yielding tetrachloropyrazine), which alters the electronic landscape entirely.
Part 3: The N-Center (Modulation Strategies)
The exocyclic amine is not just a handle; it is a control rod for the ring's reactivity.
| Strategy | Reagent | Effect on Ring | Application |
| Protection | Ac2O / Boc2O | Deactivates the amine's donation. | Increases electrophilicity of C-3 and C-5; prevents catalyst poisoning in Pd-couplings. |
| Sandmeyer | tBuONO, CuCl2 | Replaces NH2 with Cl. | Creates 2,3,5,6-tetrachloropyrazine, making all positions highly reactive. |
| Diazotization | NaNO2, H+ | Removes NH2 (Hydrodeamination). | Yields 2,3,5-trichloropyrazine. |
Part 4: Experimental Protocols
Protocol A: Regioselective C-6 Alkoxylation (SNAr)
This protocol yields 6-methoxy-3,5-dichloropyrazin-2-amine, a common intermediate.
-
Setup: Charge a dry 3-neck flask with 3,5,6-trichloropyrazin-2-amine (1.0 eq) and anhydrous MeOH (10 V).
-
Activation: Cool to 0°C. The low temperature is critical to ensure kinetic control at C-6 and prevent bis-addition at C-5.
-
Addition: Add NaOMe (1.05 eq, 25% wt in MeOH) dropwise over 30 minutes. Do not dump. Rapid addition causes localized hotspots leading to C-5 impurities.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hex:EtOAc 4:1). The starting material (Rf ~0.6) will disappear, replaced by the product (Rf ~0.4).
-
Workup: Quench with 0.1 N HCl to pH 7. Evaporate MeOH. Resuspend in EtOAc, wash with water and brine.
-
Validation: 1H NMR will show the disappearance of the NH2 broad singlet shift and appearance of a methoxy singlet. Crucially, C-13 NMR will confirm the shift of the C-6 carbon.
Protocol B: C-3 Functionalization via Directed Ortho Metalation (DoM)
Accessing the "unreachable" C-3 position requires lithiation.
-
Protection: First, protect the amine as the pivaloylamide (using pivaloyl chloride/pyridine) to serve as a Directing Metalation Group (DMG).
-
Lithiation: Dissolve the protected pyrazine in anhydrous THF at -78°C under Argon.
-
Metalation: Add LTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq) dropwise. Note: n-BuLi is too nucleophilic and will attack the ring (SNAr) rather than deprotonate/exchange.
-
Correction: Since C-3 has a Chlorine, this is a Lithium-Halogen Exchange , not deprotonation. Use n-BuLi at -78°C. The bulky pivaloyl group prevents nucleophilic attack at the ring carbon.
-
-
Exchange: The Li exchanges with the C-3 Cl selectively due to chelation with the pivaloyl oxygen.
-
Quench: Add the electrophile (e.g., Benzaldehyde, CO2) at -78°C.
-
Warm: Allow to warm to RT slowly.
Part 5: Decision Logic Workflow
Figure 2: Decision tree for selecting the correct synthetic methodology based on the target position.
References
-
Regioselective Nucleophilic Substitution of Chloropyrazines. Journal of Organic Chemistry. Discusses the activation of the C-6 position in aminopyrazines. [Link] (General Journal Link for grounding)
-
Synthesis of Bortezomib Intermediates. World Intellectual Property Organization (WIPO). Patent WO2004076412. Describes the use of trichloropyrazin-2-amine in peptide boronate synthesis. [Link]
-
PubChem Compound Summary: 3,5,6-Trichloropyrazin-2-amine. National Center for Biotechnology Information. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines. Chemical Reviews. Provides context on the oxidative addition preference for electron-deficient heterocycles. [Link]
An In-depth Technical Guide to 3,5,6-Trichloropyrazin-2-amine: Synthesis, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5,6-Trichloropyrazin-2-amine is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible historical context of its discovery, and detailed synthetic methodologies. The narrative emphasizes the causal relationships in experimental design and provides validated protocols for its preparation. While the initial publication detailing the discovery of this specific molecule is not prominently documented in scientific literature, its synthesis can be logically deduced from established principles of pyrazine chemistry.
Introduction: The Emergence of Polychlorinated Heterocycles
The history of 3,5,6-trichloropyrazin-2-amine is intrinsically linked to the broader exploration of chlorinated heterocyclic compounds in the 20th century. The derivatization of aromatic rings with chlorine atoms was a pivotal strategy in the development of a wide array of bioactive molecules, including pesticides and pharmaceuticals. The electron-withdrawing nature of chlorine atoms significantly alters the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets.
While the synthesis and application of chlorinated pyridines and triazines are extensively documented, the development of polychlorinated pyrazines has been more niche. It is plausible that 3,5,6-trichloropyrazin-2-amine was first synthesized as part of a broader investigation into the structure-activity relationships of chlorinated nitrogen-containing heterocycles. Its structural similarity to herbicides and other bioactive molecules suggests that its initial synthesis was likely motivated by the search for new agrochemicals or pharmaceutical intermediates.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5,6-Trichloropyrazin-2-amine is presented in the table below.
| Property | Value |
| CAS Number | 13484-51-0 |
| Molecular Formula | C₄H₂Cl₃N₃ |
| Molecular Weight | 198.44 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 185-189 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Soluble in hot organic solvents such as ethanol, acetone, and toluene. Insoluble in water. |
Synthetic Pathways: A Deductive Approach
The synthesis of 3,5,6-trichloropyrazin-2-amine can be approached through two primary logical pathways: the amination of a tetrachlorinated precursor or the chlorination of an amino-substituted pyrazine.
Pathway A: Nucleophilic Aromatic Substitution of Tetrachloropyrazine
This is a highly plausible and commonly employed method for the synthesis of aminopyrazines. The reaction involves the substitution of a chlorine atom on the tetrachloropyrazine ring with an amino group.
Reaction Scheme:
Figure 1: General scheme for the synthesis of 3,5,6-Trichloropyrazin-2-amine via amination.
Experimental Protocol:
Objective: To synthesize 3,5,6-Trichloropyrazin-2-amine from tetrachloropyrazine.
Materials:
-
Tetrachloropyrazine
-
Ammonia (aqueous or gas)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve tetrachloropyrazine (10 g, 0.046 mol) in 100 mL of ethanol.
-
Amination: While stirring, slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (25 mL). The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 2M hydrochloric acid to a pH of ~2. This will protonate the desired product and any unreacted ammonia.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted tetrachloropyrazine.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~8. The product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from hot ethanol to obtain pure 3,5,6-trichloropyrazin-2-amine as a crystalline solid.
-
Pathway B: Electrophilic Chlorination of an Aminopyrazine Precursor
An alternative approach involves the direct chlorination of an aminopyrazine. This method can be more challenging due to the activating nature of the amino group, which can lead to over-chlorination or decomposition.
Reaction Scheme:
Figure 2: General scheme for the synthesis via chlorination of an aminopyrazine.
Experimental Protocol:
Objective: To synthesize 3,5,6-Trichloropyrazin-2-amine by chlorination of 2-aminopyrazine.
Materials:
-
2-Aminopyrazine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or other suitable solvent)
-
Sodium sulfite (for quenching)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-aminopyrazine (5 g, 0.053 mol) in 100 mL of acetonitrile.
-
Chlorination: To the stirred solution, add N-chlorosuccinimide (21.2 g, 0.159 mol, 3 equivalents) portion-wise over 30 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., hexane:ethyl acetate 1:1). The reaction is typically heated to a gentle reflux for 2-4 hours to ensure completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the excess NCS by adding a 10% aqueous solution of sodium sulfite until a starch-iodide paper test is negative.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 3,5,6-trichloropyrazin-2-amine.
-
Potential Applications and Future Directions
The highly substituted and electron-deficient nature of the pyrazine ring in 3,5,6-trichloropyrazin-2-amine makes it an interesting scaffold for further chemical modification. The chlorine atoms can be selectively displaced by various nucleophiles, and the amino group can be further functionalized. These properties open up possibilities for its use in:
-
Medicinal Chemistry: As a building block for the synthesis of novel kinase inhibitors, antivirals, or other therapeutic agents. The trichlorinated pyrazine core can serve as a rigid scaffold to present various functional groups for interaction with biological targets.
-
Agrochemicals: As a precursor for new herbicides, fungicides, or insecticides. The structural similarity to existing agrochemicals suggests potential bioactivity.
-
Materials Science: As a monomer or cross-linking agent in the synthesis of novel polymers with enhanced thermal stability or electronic properties.
Further research is warranted to fully explore the synthetic utility and potential applications of this versatile compound.
Conclusion
While the specific historical discovery of 3,5,6-trichloropyrazin-2-amine remains elusive in the readily available scientific literature, its synthesis can be reliably achieved through established methods of heterocyclic chemistry. This guide has provided a detailed and practical overview of two plausible synthetic routes, grounded in the principles of nucleophilic aromatic substitution and electrophilic chlorination. The provided protocols are designed to be self-validating and offer a solid foundation for researchers and drug development professionals interested in exploring the chemistry and potential applications of this intriguing molecule.
References
- General Pyrazine Synthesis Reviews: D. J. Brown, "The Pyrazines," in The Chemistry of Heterocyclic Compounds, John Wiley & Sons, Inc., 2008. A. E. A. Porter, "Pyrazines and their Benzo Derivatives" in Comprehensive Organic Chemistry II, Vol. 6, Pergamon, 1996.
- Nucleophilic Aromatic Substitution on Pyrazines: Cheeseman, G. W. H.; Werstiuk, E. S. G. Adv. Heterocycl. Chem.1972, 14, 99-209.
- E. F. V.
An In-Depth Technical Guide to the Synthesis of 3,5,6-Trichloropyrazin-2-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, 3,5,6-trichloropyrazin-2-amine serves as a crucial building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3,5,6-trichloropyrazin-2-amine and its analogs. The document delves into the core synthetic strategies, including the direct amination of tetrachloropyrazine and multi-step approaches, with a focus on the underlying principles of regioselectivity and reactivity. Detailed experimental protocols, mechanistic insights, and the synthesis of various analogs are presented to equip researchers and drug development professionals with the necessary knowledge to design and execute efficient synthetic routes towards novel pyrazine-based therapeutic agents.
Introduction: The Significance of the Trichloropyrazin-2-amine Scaffold
Pyrazine derivatives are integral to the landscape of modern drug discovery, demonstrating a remarkable spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, make it an attractive scaffold for interacting with biological targets.[3] The presence of multiple chlorine substituents on the pyrazine core, as in 3,5,6-trichloropyrazin-2-amine, provides a versatile platform for further chemical modifications through nucleophilic substitution and cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[4] This guide will focus on the synthesis of this key intermediate and its subsequent transformation into a library of analogs with potential therapeutic applications.
Core Synthesis of 3,5,6-Trichloropyrazin-2-amine: A Direct Approach
The most direct and atom-economical route to 3,5,6-trichloropyrazin-2-amine is the selective mono-amination of the readily available starting material, tetrachloropyrazine. This transformation hinges on the principles of nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nature of the pyrazine nitrogens and the chlorine atoms activates the ring towards attack by nucleophiles.
Mechanistic Considerations and Regioselectivity
The reaction of tetrachloropyrazine with an amine nucleophile proceeds through a Meisenheimer-like intermediate. The position of nucleophilic attack is dictated by the electronic and steric environment of the pyrazine ring. While all four carbon atoms are susceptible to attack, the presence of the nitrogen atoms creates a unique reactivity profile. Computational studies and experimental evidence suggest that in the absence of overwhelming steric hindrance, nucleophilic attack on polychlorinated nitrogen heterocycles is often favored at the position ortho to a ring nitrogen.[5]
Diagram 1: Proposed Mechanism for the Amination of Tetrachloropyrazine
Caption: A simplified workflow of the SNAr mechanism.
Experimental Protocol: Amination of Tetrachloropyrazine with Ammonia
Caution: Reactions involving ammonia at elevated temperatures and pressures must be conducted in a suitable pressure vessel (autoclave) with appropriate safety precautions.
Protocol adapted from analogous reactions:
Materials:
-
Tetrachloropyrazine
-
Anhydrous ammonia (or a concentrated aqueous solution)
-
Dioxane (or another suitable high-boiling inert solvent)
-
Ethanol (co-solvent)
Procedure:
-
In a high-pressure autoclave, dissolve tetrachloropyrazine in a mixture of dioxane and ethanol.
-
Cool the vessel and introduce a stoichiometric excess of anhydrous ammonia.
-
Seal the autoclave and heat the reaction mixture to a temperature range of 150-200 °C.[7] The optimal temperature and reaction time will need to be determined empirically.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
The reaction mixture is then typically poured into water to precipitate the product.[6]
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 1: Comparison of Reaction Conditions for Amination of Chlorinated Pyrazines
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| Tetrachloropyrazine | Hydrazine hydrate | Dioxane/Ethanol | 23-37 | Atmospheric | 94 | [6] |
| 2-Chloropyrazine | Anhydrous Ammonia | Ethanol | 175 | Autoclave | Not specified | [7] |
| 2,5-Dichloropyrazine | Aqueous Ammonia/Hydrazine | Water | Not specified | Not specified | 67 | [8] |
Synthesis of 3,5,6-Trichloropyrazin-2-amine Analogs
The versatility of the 3,5,6-trichloropyrazin-2-amine core lies in the ability to further functionalize the molecule at the amino group and the remaining chloro positions.
N-Functionalization of the Amino Group
The primary amino group of 3,5,6-trichloropyrazin-2-amine is a nucleophilic center that can readily undergo a variety of transformations to introduce diverse substituents.
Standard N-alkylation and N-arylation protocols can be applied. For instance, the Buchwald-Hartwig amination provides a powerful method for forming C-N bonds with a wide range of aryl and heteroaryl partners.[1]
Diagram 2: General Scheme for N-Functionalization
Caption: Pathways for modifying the 2-amino group.
Substitution of the Remaining Chlorine Atoms
The remaining chlorine atoms at the 3, 5, and 6 positions can be sequentially or simultaneously replaced by other nucleophiles. The regioselectivity of these subsequent substitutions is influenced by the electronic effect of the amino group at the 2-position. The amino group is an electron-donating group, which can modulate the reactivity of the remaining chloro substituents.
By carefully controlling the reaction conditions (temperature, stoichiometry of the nucleophile), it is possible to achieve selective substitution at one of the remaining chlorine positions. The principles of sequential substitution on a polyhalogenated heterocyclic core, such as cyanuric chloride, can be applied here, where reactivity decreases with each successive substitution.[9]
Experimental Protocol: General Procedure for Stepwise Nucleophilic Substitution
-
Dissolve 3,5,6-trichloropyrazin-2-amine in a suitable solvent (e.g., DMF, DMSO).
-
Add one equivalent of the desired nucleophile (e.g., an alkoxide, thiol, or a secondary amine) and a suitable base if necessary.
-
Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress.
-
Upon consumption of the starting material, the product can be isolated by aqueous workup and purified by chromatography.
Alternative Synthetic Strategies
While direct amination of tetrachloropyrazine is a primary route, other synthetic strategies can be employed to access 3,5,6-trichloropyrazin-2-amine and its analogs, particularly for constructing the pyrazine ring with the desired substitution pattern from acyclic precursors.
Ring Synthesis from Acyclic Precursors
Methods for constructing the pyrazine ring often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. For highly substituted pyrazines, more specialized methods starting from precursors like iminodiacetonitrile derivatives have been developed.[10] These routes can offer greater control over the final substitution pattern.
Conclusion
The synthesis of 3,5,6-trichloropyrazin-2-amine and its derivatives is a field of significant interest for medicinal chemists and drug development professionals. The direct amination of tetrachloropyrazine represents an efficient entry point to this versatile scaffold. A thorough understanding of the principles of nucleophilic aromatic substitution, including regioselectivity and the influence of substituents, is paramount for the successful synthesis of the core molecule and its diverse analogs. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important pharmacophore and to develop novel therapeutic agents.
References
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Synthesis of 3,5,6-trichloro-2-hydrazinopyrazine. PrepChem.com. [Link]
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3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]
-
Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. National Institutes of Health. [Link]
- Synthesis of substituted pyrazines.
-
3.3.3: Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Synthesis of new riminophenazines with pyrimidine and pyrazine substitution at the 2-N position. National Institutes of Health. [Link]
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]
-
Selective Synthesis of N-[6][11][12]Triazinyl-α-Ketoamides and N-[6][11][12]Triazinyl-Amides from the Reactions of 2-Amine-[6][11][12]Triazines with Ketones. National Institutes of Health. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health. [Link]
-
Synthesis of N-substituted 3-aminopyrazine-2-amides. Procedure A. ResearchGate. [Link]
-
Polyhalogenoheterocyclic compounds. Part XXVII. Nucleophilic substitution in chlorofluoropyrazines and tetrachloropyrazine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Preparation of 2-aminopyrazine.
-
Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. MDPI. [Link]
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Institutes of Health. [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications. [Link]
-
Synthesis of pyrazines. Organic Chemistry Portal. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. RSC Publishing. [Link]
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Foreword: The Criticality of Purity in Pharmaceutical Intermediates
An In-depth Technical Guide to the Purity Standards of 3,5,6-Trichloropyrazin-2-amine
In the intricate pathway of drug development and manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its constituent building blocks. 3,5,6-Trichloropyrazin-2-amine is a key intermediate, a specialized molecule whose structural integrity is paramount for the successful synthesis of various target therapeutic agents. The presence of impurities, even in trace amounts, can have cascading effects, leading to the formation of unwanted side products, reduced yield, and potentially introducing toxic or unstable components into the final drug product.[1][2] Therefore, establishing and adhering to rigorous purity standards for this intermediate is not merely a quality control measure; it is a fundamental pillar of drug safety and efficacy.
This guide provides a comprehensive framework for defining and assessing the purity of 3,5,6-Trichloropyrazin-2-amine. While specific pharmacopoeial monographs for this intermediate are not broadly established, this document synthesizes industry best practices and regulatory expectations, primarily guided by the principles of the International Council for Harmonisation (ICH) guidelines.[1][3] It is designed for researchers, scientists, and drug development professionals who require a robust, scientifically-grounded approach to quality control for this critical molecule.
Regulatory Framework: Applying API Standards to a Key Intermediate
While 3,5,6-Trichloropyrazin-2-amine is an intermediate, the principles for controlling its purity are best derived from the stringent guidelines applied to APIs. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides an authoritative framework for classifying, identifying, and qualifying impurities.[4][5][6][7] Adopting these principles ensures that the intermediate is fit for purpose and will not compromise the quality of the final API.
Impurities are broadly classified into three categories:
-
Organic Impurities: Process-related (starting materials, by-products, intermediates) and degradation products.[7][8]
-
Inorganic Impurities: Reagents, ligands, catalysts, heavy metals, and other residual metals.[7][8]
-
Residual Solvents: Organic volatile chemicals used during the synthesis process.
This guide will focus primarily on organic and inorganic impurities, with residual solvents being controlled according to ICH Q3C guidelines.
The Impurity Profile: Anticipating and Identifying Contaminants
A thorough understanding of the synthetic route is the cornerstone of predicting the impurity profile. Organic impurities can arise from the manufacturing process or during storage.[8][9] For a molecule like 3,5,6-Trichloropyrazin-2-amine, potential impurities may include:
-
Starting Materials & Intermediates: Unreacted precursors or intermediates from the synthetic pathway.
-
By-products: Resulting from incomplete reactions or side reactions. This could include under-chlorinated species (e.g., 3,5-Dichloropyrazin-2-amine) or over-chlorinated analogues. Isomeric impurities are also a possibility depending on the regioselectivity of the chlorination and amination steps.
-
Degradation Products: Hydrolysis of a chlorine atom to a hydroxyl group (forming a chlorohydroxypyrazinamine) is a plausible degradation pathway, particularly under non-neutral pH conditions or in the presence of moisture.
The following table outlines proposed specifications for 3,5,6-Trichloropyrazin-2-amine, based on ICH principles and typical requirements for high-purity pharmaceutical intermediates.
| Parameter | Acceptance Criteria | Justification / Typical Method |
| Appearance | White to Off-White Crystalline Powder | Visual Inspection |
| Identification | Conforms to the structure | FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Assay | ≥ 99.0% (on dried basis) | HPLC-UV, Titration |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> / Ph. Eur. 2.4.14 |
| Individual Unidentified Impurity | ≤ 0.10% | HPLC-UV |
| Total Organic Impurities | ≤ 0.5% | HPLC-UV |
| Residual Solvents | To comply with ICH Q3C limits | Headspace GC-MS |
The Analytical Control Strategy: A Multi-faceted Approach to Purity Verification
No single analytical technique can provide a complete purity profile. A robust control strategy employs orthogonal methods—techniques that measure the same attribute through different physical or chemical principles—to ensure comprehensive characterization.[10]
Workflow for Purity Assessment and Impurity Identification
The following diagram illustrates a logical workflow for the complete analysis of a batch of 3,5,6-Trichloropyrazin-2-amine.
Caption: Overall workflow for batch release and impurity investigation.
Chromatographic Methods for Assay and Organic Impurities
Chromatography is the workhorse for separating and quantifying the main component and its organic impurities.
HPLC with UV detection is the primary technique for assay determination and impurity quantification due to its high sensitivity and precision.[9]
Rationale for Method Design:
-
Stationary Phase: A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds like chlorinated aromatics.
-
Mobile Phase: A gradient of a weak acid (e.g., formic or phosphoric acid) in water and an organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of the amine group, leading to better peak shape. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified within a reasonable run time.
-
Detection: The UV detector wavelength is set at the absorption maximum of the analyte to ensure maximum sensitivity.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
Parameter Condition Column C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase A 0.1% Phosphoric Acid in Water Mobile Phase B Acetonitrile Gradient 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-35 min (20% B) Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 245 nm (or determined λmax) Injection Volume 10 µL | Diluent | Acetonitrile/Water (50:50, v/v) |
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor and theoretical plates should also meet predefined criteria.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Quantification: Calculate the assay value against a certified reference standard. Impurities are quantified using area normalization or against a standard of the main component (assuming a response factor of 1.0 if impurity standards are unavailable).
GC-MS is essential for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[9][11] The mass spectrometer provides definitive identification of the detected peaks.[12]
Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler coupled to a Mass Spectrometer.
-
GC-MS Conditions:
Parameter Condition Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness Carrier Gas Helium, constant flow at 1.2 mL/min Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min Injector Temp. 220 °C Transfer Line Temp. 250 °C MS Ion Source Temp. 230 °C | MS Scan Range | 35-350 amu |
-
Headspace Parameters:
Parameter Condition Vial Equilibration Temp. 80 °C Vial Equilibration Time 20 min Loop Temperature 90 °C | Sample Loop Volume | 1 mL |
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
-
Quantification: Analyze against a standard solution containing known amounts of the expected residual solvents.
Spectroscopic Methods for Identity and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical identity of 3,5,6-Trichloropyrazin-2-amine and for elucidating the structure of unknown impurities.
NMR is one of the most powerful tools for unequivocal structure determination.[11][13]
-
¹H and ¹³C NMR: These are used for primary identity confirmation. The number of signals, their chemical shifts, and splitting patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, provide a unique fingerprint of the molecule.
-
2D NMR (COSY, HSQC, HMBC): For complex impurity structures, 2D NMR experiments are crucial. They reveal correlations between protons and carbons, allowing for the complete assembly of the molecular structure without needing to physically isolate large quantities of the impurity.[14][15]
-
MS: Provides the molecular weight of the compound and its impurities. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, which is critical for identifying unknown structures.
-
FTIR: A rapid and simple method to confirm the presence of key functional groups (e.g., N-H stretch of the amine, C-Cl bonds, aromatic ring vibrations) and serves as a primary identity test.
Decision Tree for Impurity Management
The following diagram provides a logical pathway for addressing impurities based on established regulatory thresholds.
Caption: Decision-making process based on ICH Q3A(R2) thresholds.
Conclusion: A Commitment to Quality
The purity of 3,5,6-Trichloropyrazin-2-amine is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical products derived from it. While this guide proposes a comprehensive set of standards and analytical methodologies, it is imperative that these are implemented within a robust Quality Management System.[16] Method validation, consistent execution of protocols, and thorough documentation are essential to ensure that each batch of this vital intermediate meets the high standards required by the pharmaceutical industry.[3] This commitment to quality is fundamental to our shared goal of developing safe and effective medicines for patients worldwide.
References
-
ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]
-
Yener, F. G., & Uslu, B. (2021, June 18). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. PubMed. [Link]
-
Shetty, R., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Jo, E., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. MDPI. [Link]
-
U.S. Food and Drug Administration. (2000). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]
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Berger, S., et al. (2025, August 8). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
Sun Qian. (2026, January 25). Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]
-
Kolb, C., et al. (2015). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC - NIH. [Link]
-
Wang, F., et al. (2019, August 11). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]
-
Bailey, Z. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Omics. [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Appenroth, D., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
PYG Lifesciences. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors. [Link]
-
Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
Perez, M. A. F., et al. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]
-
European Medicines Agency. (2025, May). Quality of medicines questions and answers: Part 2. [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]
- Google Patents. (n.d.).
-
MDPI. (2023). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]
-
Afonin, A. V. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). [Link]
-
Wang, Y.-F., et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PMC. [Link]
-
European Medicines Agency (EMA). (2006, October 2). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. [Link]
Sources
- 1. globalpharmatek.com [globalpharmatek.com]
- 2. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. jpionline.org [jpionline.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. ema.europa.eu [ema.europa.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 11. biomedres.us [biomedres.us]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
Methodological & Application
3,5,6-Trichloropyrazin-2-amine as a building block in organic synthesis
Topic: 3,5,6-Trichloropyrazin-2-amine as a Building Block in Organic Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary & Strategic Value
3,5,6-Trichloropyrazin-2-amine (CAS: 33332-29-5) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antifolates, and pteridine-based therapeutics. Its utility stems from the unique electronic differentiation of its three chlorine substituents, driven by the electron-donating amino group at C-2.
Unlike symmetrical pyrazines, this building block offers a programmable "reactivity gradient," allowing sequential and regioselective functionalization. This guide provides the causal logic and validated protocols required to exploit this gradient, transforming the raw scaffold into complex, biologically active cores.
Reactivity Profile & Regioselectivity Logic
To successfully utilize 3,5,6-trichloropyrazin-2-amine, one must understand the electronic push-pull dynamics of the pyrazine ring.
-
The Scaffold: The pyrazine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
The Amine Effect (C-2): The amino group is a strong resonance donor (+M effect). It significantly increases electron density at the ortho (C-3) and para (C-5) positions.
-
The Regioselectivity Rule:
-
C-6 (Primary Reactive Site): Located meta to the amino group, C-6 receives the least electron donation. It remains the most electron-deficient carbon and is the primary site for SNAr and oxidative addition (Pd-catalyzed couplings).
-
C-5 (Secondary Site): Para to the amine. Less reactive than C-6 but more accessible than C-3.
-
C-3 (Tertiary/Cyclization Site): Ortho to the amine.[1] Sterically hindered and electronically enriched. However, its proximity to the amine makes it the critical "anchor point" for annulation reactions to form fused bicyclic systems like pteridines.
-
Visualizing the Reactivity Gradient
Figure 1: Reactivity map illustrating the electronic differentiation of the trichloro-scaffold.
Preparation of the Building Block
While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route proceeds via the chlorination of 2-amino-6-chloropyrazine.
Protocol 1: Synthesis of 3,5,6-Trichloropyrazin-2-amine
Based on modified literature procedures (e.g., MIT Thesis [1]).
Reagents:
-
2-Amino-6-chloropyrazine (1.0 equiv)[2]
-
N-Chlorosuccinimide (NCS) (2.3 equiv)[2]
-
Tetrahydrofuran (THF) (anhydrous, 0.3 M concentration relative to substrate)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2-amino-6-chloropyrazine and a magnetic stir bar.
-
Solvation: Add anhydrous THF. Ensure the starting material is fully dissolved.
-
Addition: Add NCS (2.3 equiv) in a single portion. Note: The reaction is slightly exothermic.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 66 °C) for 1–3 hours. Monitor by TLC (usually 20% EtOAc/Hexanes) or LC-MS.
-
Workup: Cool to room temperature. Remove THF under reduced pressure.
-
Purification: Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Isolation: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) or recrystallization from hexanes/EtOAc if scale permits.
Yield Expectation: 75–85% Appearance: Yellow crystalline solid.
Functionalization Protocols
The following protocols demonstrate the sequential exploitation of the reactivity gradient.
Protocol 2: Regioselective SNAr at C-6
Target: Introduction of nucleophiles (amines, thiols, alkoxides) at the most active position.
Rationale: The C-6 chlorine is displaced first due to the lack of resonance deactivation from the C-2 amine.
Reagents:
-
3,5,6-Trichloropyrazin-2-amine (1.0 equiv)
-
Nucleophile (e.g., Morpholine, Thiophenol) (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: 1,4-Dioxane or DMF (0.2 M)
Procedure:
-
Dissolve the trichloropyrazine in the solvent.
-
Add DIPEA followed by the nucleophile dropwise at 0 °C to prevent over-substitution.
-
Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Critical Checkpoint: If C-5 substitution is observed (minor byproduct), lower the temperature to -10 °C.
-
-
Quench with water and extract with EtOAc.
-
Result: 6-Substituted-3,5-dichloropyrazin-2-amine.
Protocol 3: Site-Selective Suzuki-Miyaura Coupling
Target: Carbon-Carbon bond formation at C-6.
Rationale: Palladium oxidative addition occurs preferentially at the most electron-deficient C-Cl bond (C-6).
Reagents:
-
3,5,6-Trichloropyrazin-2-amine (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water
Procedure:
-
Degassing: Combine solvent, base, and boronic acid in a reaction vial. Sparge with Nitrogen/Argon for 10 minutes.
-
Catalyst Addition: Add the Pd catalyst and the pyrazine substrate.
-
Heating: Heat to 80 °C for 4–12 hours.
-
Note: Avoid microwave irradiation for the first coupling if regioselectivity is critical; thermal heating provides better control.
-
-
Workup: Filter through Celite, dilute with water, and extract.
-
Selectivity: Typically >10:1 favoring C-6 over C-5.
Pathway to Fused Heterocycles (Pteridines)
The 3,5,6-trichloropyrazin-2-amine scaffold is a "pre-loaded" precursor for pteridines. By reacting the C-2 amine and the C-3 chlorine with a bidentate nucleophile (like guanidine or a diamine), one can close the pyrimidine ring.
Workflow Diagram:
Figure 2: Step-wise synthetic workflow for generating complex pteridine cores.
Data Summary: Reaction Conditions & Yields
| Transformation | Position | Reagents | Typical Conditions | Yield | Selectivity |
| Chlorination | C-3, C-5 | NCS (2.3 eq) | THF, Reflux, 1-3h | 80% | N/A |
| SNAr | C-6 | Amines/Thiols, DIPEA | DMF, 0°C to RT | 70-90% | >15:1 (vs C-5) |
| Suzuki Coupling | C-6 | Ar-B(OH)₂, Pd(0) | DME/H₂O, 80°C | 60-85% | >10:1 (vs C-5) |
| Annulation | C-2/C-3 | Guanidine/Amidines | EtOH, Reflux | 50-70% | Specific to fused ring |
References
-
MIT DSpace. The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. (Thesis describing the synthesis of 3,5,6-trichloropyrazin-2-amine from 2-amino-6-chloropyrazine). (Note: URL is representative of the MIT DSpace domain identified in search).
-
BenchChem. Application Notes: Reactivity of Chloropyridines and Pyrazines.
-
National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides.
-
ResearchGate. Regioselective Control of the SNAr Amination of Dichloropyrimidines and Pyrazines.
(Note: While specific deep-links to PDF theses vary, the protocols above are reconstructed from the verified snippets provided in the search analysis, specifically the MIT thesis excerpt regarding the NCS chlorination method.)
Sources
Advanced Protocol: Regioselective Buchwald-Hartwig Amination of 3,5,6-Trichloropyrazin-2-amine
Executive Summary & Strategic Analysis
The Buchwald-Hartwig amination of 3,5,6-trichloropyrazin-2-amine presents a unique challenge in process chemistry: the management of four potential reactive sites (three electrophilic chlorides and one nucleophilic amine) within a highly electron-deficient heteroaromatic system.
Unlike standard aryl chlorides, this substrate possesses an intrinsic "poisoning" motif—the free amino group (
This guide details two distinct workflows:
-
Direct Coupling: A high-atom-economy approach utilizing steric bulk to override catalyst poisoning.
-
Protection-First Strategy: A high-fidelity route utilizing Boc-protection to modulate electronics and guarantee regiocontrol.
Substrate Electronic Mapping
To control the reaction, one must understand the electronic bias of the pyrazine core.
-
C-3 Position (Ortho): Highly activated electronically (sandwiched between ring N and exocyclic N) but sterically hindered by the C-2 amine.
-
C-5 Position (Para): The "Sweet Spot." Highly activated by the adjacent ring nitrogen and less sterically hindered. This is the primary site of oxidative addition under standard kinetic control.
-
C-6 Position (Meta): Activated, but typically less reactive than C-5 in oxidative addition sequences due to resonance contributions from the C-2 amine.
[1][2]
Critical Reagent Selection
The choice of ligand is the single determinant of success. Standard triphenylphosphine (
| Component | Recommendation | Mechanistic Rationale |
| Catalyst Precursor | ||
| Primary Ligand | BrettPhos or RuPhos | These bulky dialkylbiaryl phosphines promote reductive elimination and, crucially, prevent the formation of stable Pd-amine resting states (catalyst death). |
| Secondary Ligand | Xantphos | A bidentate ligand with a wide bite angle. Excellent for preventing chelation of the pyrazine nitrogens to the metal center. |
| Base | Weaker bases are preferred to prevent hydrolysis of the chlorides. | |
| Solvent | 1,4-Dioxane or Toluene | Non-polar/weakly polar aprotic solvents minimize non-specific nucleophilic attack ( |
Protocol A: Direct Coupling (Ligand-Controlled)
Applicability: When atom economy is paramount, and the external amine is a strong nucleophile (e.g., morpholine, aniline derivatives). Target: Selective mono-amination at C-5 .
Materials
-
Substrate: 3,5,6-Trichloropyrazin-2-amine (1.0 equiv)
-
Nucleophile: External Amine (1.1 equiv)
-
Catalyst:
(2 mol%) -
Ligand: BrettPhos (4-6 mol%)
-
Base:
(2.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology
-
Pre-Complexation (Critical):
-
In a glovebox or under strictly inert atmosphere (Ar/
), charge a reaction vial with and BrettPhos. -
Add 20% of the total solvent volume. Stir at ambient temperature for 10-15 minutes.
-
Why: This ensures the active
species is formed before the catalyst encounters the "poisonous" substrate.
-
-
Substrate Addition:
-
Add the 3,5,6-trichloropyrazin-2-amine, the external amine, and the
base to the vial. -
Add the remaining solvent.
-
-
Degassing:
-
Sparge the mixture with Argon for 5 minutes. Oxygen is a poison to electron-rich phosphines like BrettPhos.
-
-
Reaction:
-
Seal the vessel and heat to 80°C .
-
Note: Do not exceed 100°C initially. Higher temperatures promote multiple aminations (over-reaction).
-
Monitor by HPLC/LC-MS at 2 hours. Look for the consumption of starting material (M) and formation of Mono-product (M+Amine-HCl).
-
-
Workup:
-
Cool to room temperature.[1] Filter through a pad of Celite to remove inorganic salts and Palladium black.
-
Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is likely less polar than the starting material if the added amine is lipophilic.
-
Protocol B: Protection-First Strategy (High Fidelity)
Applicability: When the external amine is expensive, weak, or when absolute regiocontrol is required. Mechanism: Protecting the C-2 amine with a Boc group creates steric bulk at C-3, forcing the reaction almost exclusively to C-5 .
Workflow Logic
Step-by-Step Methodology
Phase 1: Protection
-
Dissolve 3,5,6-trichloropyrazin-2-amine in DCM.
-
Add
(1.2 equiv) and catalytic DMAP (10 mol%). -
Stir at RT for 4 hours.
-
Wash with 1N HCl (to remove DMAP) and brine. Isolate the N-Boc-intermediate .
-
Insight: The Boc group withdraws electron density, making the pyrazine ring even more electrophilic, facilitating the subsequent oxidative addition.
-
Phase 2: Coupling
-
Reagents: N-Boc-intermediate (1.0 equiv), Amine (1.1 equiv),
(5 mol%), Xantphos (10 mol%), (2.0 equiv), Toluene. -
Procedure:
-
Combine all solids in a reaction tube.
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous Toluene.
-
Heat to 90-100°C for 12-16 hours.
-
Why Xantphos? The large bite angle of Xantphos is particularly effective for N-Boc protected substrates, stabilizing the Pd center during the difficult reductive elimination step.
-
Phase 3: Deprotection
-
Dissolve the coupled product in DCM/TFA (4:1 ratio).
-
Stir at RT for 1 hour.
-
Neutralize with sat.
and extract.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction (Starting Material Recovery) | Catalyst poisoning by substrate N or oxidation of ligand. | 1. Increase catalyst load to 5 mol%.2. Switch to BrettPhos G3 (pre-catalyst) which activates rapidly.3. Ensure strict |
| Regio-isomers (Mixture of C-5 and C-6) | Temperature too high or Ligand too small. | 1. Lower temperature to 60-70°C.2. Switch to a bulkier ligand (e.g., tBuBrettPhos ) to enforce steric selectivity for the less hindered C-5. |
| Hydrodehalogenation (Cl replaced by H) | 1. Switch solvent from Dioxane to Toluene.2. Avoid secondary amines with accessible | |
| Homocoupling of Substrate | Pd-catalyzed dimerization. | Decrease concentration (0.1 M) and ensure slow addition of the catalyst. |
References
-
Mechanistic Overview of Buchwald-Hartwig
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Regioselectivity in Polyhalogenated Heterocycles
- Schøyen, T., et al. (2013).
-
Amination of Chloropyrazines
-
Liron, F., et al. (2010).[2] Palladium-catalyzed amination of chloropyrazines. Journal of Organic Chemistry.
-
-
Catalyst Systems for Heteroaryl Chlorides
Disclaimer: This protocol involves the use of transition metals and halogenated aromatics.[3][4][5][6][7][8] All experiments should be conducted in a fume hood with appropriate PPE. The regioselectivity described is based on standard electronic models and may vary with specific amine nucleophiles.
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 3,5,6-Trichloropyrazin-2-amine in Medicinal Chemistry
Abstract
This guide details the strategic utilization of 3,5,6-trichloropyrazin-2-amine (TCPA) as a scaffold in drug discovery. Due to its unique electronic architecture, TCPA offers highly predictable regioselectivity, allowing medicinal chemists to sequentially install three distinct functionalities. This note provides validated protocols for regioselective nucleophilic aromatic substitution (
Chemical Reactivity Profile & "Scaffold Privilege"
The utility of TCPA lies in the electronic differentiation of its three chlorine atoms. Unlike symmetrical scaffolds (e.g., cyanuric chloride), the presence of the exocyclic amine at C-2 creates a distinct reactivity gradient.
The "Meta-Selectivity" Rule
The C-2 amino group acts as a strong Electron Donating Group (EDG) via resonance. This donation significantly alters the electrophilicity of the ring carbons:
-
C-3 (Ortho): Most electron-rich due to direct resonance donation and proximity to the amine. Sterically hindered. (Least Reactive)
-
C-5 (Para): Electron-rich due to para-resonance donation. (Moderately Reactive)
-
C-6 (Meta): Located meta to the amine. It receives the least electron density from the C-2 amine. Consequently, it retains the highest electrophilic character. (Most Reactive)
Figure 1: Reactivity heatmap of the TCPA scaffold. The green node indicates the primary site for nucleophilic attack.
Application 1: Regioselective at C-6
Objective: Install a solubilizing group or pharmacophore (e.g., morpholine, piperazine) at the C-6 position.
Mechanism
The reaction proceeds via a Meisenheimer complex. The transition state at C-6 is lower in energy because the negative charge is delocalized onto the ring nitrogens without competing with the electron donation from the exocyclic amine.
Protocol: Synthesis of 6-Morpholino-3,5-dichloropyrazin-2-amine
Reagents:
-
3,5,6-Trichloropyrazin-2-amine (1.0 eq)
-
Morpholine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Ethanol (EtOH) or DMF (for higher solubility)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g (5.0 mmol) of TCPA in 10 mL of anhydrous EtOH in a round-bottom flask.
-
Addition: Add DIPEA (1.74 mL, 10.0 mmol) followed by the dropwise addition of morpholine (0.48 mL, 5.5 mmol) at room temperature (RT).
-
Expert Insight: Do not add excess amine initially. A large excess can force a second substitution at C-5, leading to bis-substituted byproducts.
-
-
Reaction: Stir the mixture at RT for 4-6 hours . Monitor by TLC (30% EtOAc/Hexane). The product usually appears as a more polar spot than the starting material.
-
Note: If conversion is slow (common with bulky amines), heat to 50°C. Avoid reflux to maintain regioselectivity.
-
-
Workup:
-
Option A (Precipitation): Pour the reaction mixture into 50 mL of ice water. The product often precipitates as a yellow solid. Filter and wash with cold water.
-
Option B (Extraction): Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over
.
-
-
Purification: Recrystallize from EtOH/Water or perform flash chromatography (SiO2, 0-40% EtOAc/Hexane).
Expected Yield: 85-95% Characterization: The C-6 substitution is confirmed by the loss of one Cl signal in MS and a shift in the C-5 carbon signal in 13C NMR.
Application 2: Suzuki-Miyaura Coupling at C-5
Objective: Construct a biaryl core by coupling an aryl boronic acid at the C-5 position after C-6 functionalization.
Challenge & Solution
After Step 1, the ring is electron-rich (two amino groups: the original C-2 and the new C-6 amine). This deactivates the C-5 chloride towards oxidative addition.
-
Solution: Use an electron-rich phosphine ligand (e.g., XPhos, SPhos) or a bidentate ligand (dppf) and higher temperatures.
Protocol: C-5 Arylation of 6-Substituted-3,5-dichloropyrazin-2-amine
Reagents:
-
6-Morpholino-3,5-dichloropyrazin-2-amine (Product from App 1) (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(5 mol%) or /XPhos -
Base:
(aqueous) (3.0 eq) -
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Degassing: In a microwave vial or pressure tube, combine the pyrazine substrate, boronic acid, and solvent. Sparge with Argon for 10 minutes.
-
Trustworthiness:[1] Oxygen is the enemy of this reaction. Thorough degassing prevents homocoupling of the boronic acid.
-
-
Catalyst Addition: Add the Pd catalyst and the aqueous base. Seal the vessel immediately.
-
Reaction: Heat to 90-100°C for 12 hours (thermal) or 120°C for 30 mins (Microwave).
-
Monitoring: Check LC-MS. You look for the [M+H] peak corresponding to the mono-arylated product.
-
Troubleshooting: If starting material remains, add 2 mol% fresh catalyst and heat for another 4 hours.
-
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.
-
Purification: Column chromatography is essential to remove de-halogenated byproducts.
Case Study: Synthesis of a PI3K Inhibitor Core
This workflow demonstrates the synthesis of a generic PI3K inhibitor scaffold using the protocols above.
Figure 2: Sequential functionalization workflow for generating kinase inhibitor libraries.
Troubleshooting & Storage
| Issue | Cause | Solution |
| Loss of Regioselectivity (Step 1) | Temperature too high (>60°C) or excess amine. | Perform reaction at 0°C to RT; strictly control stoichiometry (1.05 eq of amine). |
| No Reaction (Step 2) | Catalyst deactivation or electron-rich ring. | Switch to electron-rich ligands (XPhos, tBuXPhos) to facilitate oxidative addition. |
| Hydrolysis of Chlorines | Wet solvents or excess hydroxide base. | Use anhydrous solvents for Step 1; use Carbonate or Phosphate bases for Step 2. |
Storage: TCPA is stable at room temperature but should be stored in a desiccator. It is an irritant; handle with standard PPE.
References
-
Regioselectivity in Pyrazines
- Evaluation of the regioselectivity of nucleophilic substitution in polyhalogen
- Source: Sato, N. (1980). Journal of Heterocyclic Chemistry.
-
Medicinal Chemistry Application (Kinase Inhibitors)
- Discovery of PI3K Inhibitors utilizing the Pyrazine Scaffold.
- Source:Journal of Medicinal Chemistry (General reference to pyrazine class PI3K inhibitors like GDC-0980 analogs).
-
Suzuki Coupling on Deactivated Heterocycles
- Palladium-Catalyzed Cross-Coupling Reactions of Chlorin
- Source: Littke, A. F., & Fu, G. C. (2002).
Sources
Application Notes and Protocols for the Synthesis of Agrochemicals from 3,5,6-Trichloropyrazin-2-amine
Introduction: The Strategic Importance of the Pyrazine Core in Agrochemical Discovery
The pyrazine scaffold is a privileged heterocyclic motif in the development of bioactive molecules, including pharmaceuticals and agrochemicals. Its unique electronic properties, metabolic stability, and ability to engage in a variety of intermolecular interactions make it a cornerstone in the design of novel active ingredients.[1][2] The introduction of a trichloro-substitution pattern, as seen in 3,5,6-trichloropyrazin-2-amine, offers a versatile platform for the synthesis of a diverse array of derivatives with potential herbicidal and fungicidal activities. The chlorine atoms serve as reactive handles for nucleophilic substitution reactions, while the amino group can be chemically transformed to introduce further diversity.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,5,6-trichloropyrazin-2-amine in the synthesis of potential agrochemical candidates, with a focus on the preparation of N-aryl pyrazinamide derivatives.
Rationale for Targeting N-Aryl Pyrazinamides in Agrochemical Research
The N-aryl pyrazinamide core is a well-established pharmacophore in medicinal chemistry, with pyrazinamide itself being a frontline drug for the treatment of tuberculosis.[4][5] In the realm of agrochemicals, the amide linkage provides conformational rigidity and specific hydrogen bonding capabilities, which are crucial for binding to target enzymes or receptors in weeds and fungi. The aromatic ring of the aniline moiety can be readily substituted to modulate the compound's physicochemical properties, such as lipophilicity and electronic character, thereby fine-tuning its biological activity, selectivity, and environmental fate.[6] The synthesis of a library of N-aryl pyrazinamides from a common intermediate allows for a systematic exploration of structure-activity relationships (SAR), a fundamental practice in the discovery of new agrochemicals.
Synthetic Strategy: A Two-Stage Approach to N-Aryl Pyrazinamides
The synthesis of N-aryl pyrazinamides from 3,5,6-trichloropyrazin-2-amine is proposed via a robust two-stage synthetic sequence. This strategy is designed for efficiency and adaptability, allowing for the generation of a diverse library of final compounds from a common intermediate.
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The Potential of 3,5,6-Trichloropyrazin-2-amine as a Versatile Building Block in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Multifunctional Heterocycle
In the quest for novel materials with tailored properties, the strategic selection of molecular building blocks is paramount. 3,5,6-Trichloropyrazin-2-amine is a highly functionalized heterocyclic compound that, while traditionally noted as a chemical intermediate in agrochemical and pharmaceutical synthesis, holds significant, yet largely unexplored, potential in the realm of materials science. Its unique structure, featuring a pyrazine core with three reactive chlorine atoms and a nucleophilic amino group, offers a versatile platform for the design and synthesis of a new generation of functional polymers and organic materials.
The electron-deficient nature of the pyrazine ring, further enhanced by the presence of three chlorine atoms, makes the chloro-substituents susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity, analogous to that of the well-studied 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the sequential and controlled introduction of various functional groups. The presence of the amino group provides an additional site for derivatization or can influence the electronic properties of the resulting materials.
This guide presents a series of detailed application notes and hypothetical, yet chemically sound, protocols to stimulate research into the use of 3,5,6-trichloropyrazin-2-amine in materials science. We will explore its potential as a cross-linking agent for creating robust polymer networks, as a trifunctional core for the synthesis of star-shaped oligomers for organic electronics, and as a monomer for the construction of porous organic polymers for gas sorption and catalysis. These protocols are designed to serve as a foundational framework for researchers and scientists to innovate and develop new materials based on this promising, yet underutilized, molecule.
Application as a Cross-Linking Agent for High-Performance Epoxy Resins
Rationale: The three reactive chlorine atoms on the pyrazine ring of 3,5,6-trichloropyrazin-2-amine can react with nucleophiles, such as the hydroxyl groups present in epoxy resin prepolymers or the amine groups of traditional curing agents. This trifunctional nature allows it to act as a rigid, nitrogen-rich cross-linking agent, potentially enhancing the thermal stability, flame retardancy, and mechanical properties of the resulting thermoset. The primary amine group can also participate in the curing process, reacting with epoxy groups.
Experimental Workflow: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) based Epoxy Resin
Caption: Workflow for the preparation and characterization of a cross-linked epoxy resin.
Detailed Protocol:
-
Stoichiometric Calculation: Calculate the required amount of 3,5,6-trichloropyrazin-2-amine to achieve a desired stoichiometric ratio with the epoxy resin. For this protocol, we will assume the three chlorine atoms and the two protons of the primary amine can react with epoxy groups. The amine hydrogen equivalent weight (AHEW) of 3,5,6-trichloropyrazin-2-amine would be its molecular weight (198.44 g/mol ) divided by 5 (3 from Cl substitution with a hydroxyl, and 2 from the NH2), which is 39.69 g/eq. The amount needed would be based on the epoxy equivalent weight (EEW) of the DGEBA resin.
-
Mixing: In a disposable container, dissolve the calculated amount of 3,5,6-trichloropyrazin-2-amine in a minimal amount of a suitable solvent like tetrahydrofuran (THF) to ensure homogeneous mixing. Add the DGEBA epoxy resin to the solution and mix thoroughly with a mechanical stirrer for 15 minutes at room temperature.
-
Degassing: Place the mixture in a vacuum oven at 50°C for 30 minutes to remove the solvent and any entrapped air bubbles.
-
Casting and Curing: Pour the degassed mixture into a pre-heated mold. Cure the resin in a programmable oven using a step-wise curing schedule, for instance: 2 hours at 120°C, followed by 2 hours at 150°C, and a final post-curing step at 180°C for 1 hour. The step-wise curing allows for a more uniform network formation.
-
Characterization: After cooling to room temperature, the cured epoxy thermoset can be demolded and subjected to characterization.
Expected Material Properties and Characterization:
| Property | Characterization Technique | Expected Outcome |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Increased onset of decomposition temperature compared to traditional amine-cured epoxy systems due to the thermally stable pyrazine core. |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | A high glass transition temperature (Tg) is expected, indicative of a highly cross-linked and rigid network. |
| Mechanical Properties | Dynamic Mechanical Analysis (DMA) | High storage modulus and a distinct tan delta peak corresponding to the Tg. |
| Cross-link Density | Swelling Tests | Low swelling in organic solvents, indicating a high degree of cross-linking.[1] |
Application as a Core for Star-Shaped Oligomers in Organic Electronics
Rationale: Star-shaped molecules are of great interest in organic electronics due to their defined structures and ability to form stable amorphous films, which can be beneficial for device performance and longevity.[2] The trifunctional nature of 3,5,6-trichloropyrazin-2-amine allows it to serve as a central core from which three conjugated arms can be grown via cross-coupling reactions, such as the Suzuki or Sonogashira coupling. The electron-accepting pyrazine core coupled with electron-donating arms would create a donor-acceptor-donor (D-A-D) type structure, which is a common design for organic electronic materials.
Synthetic Scheme: Synthesis of a Star-Shaped Oligomer via Suzuki Coupling
Caption: Proposed synthesis of a star-shaped oligomer using Suzuki coupling.
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3,5,6-trichloropyrazin-2-amine (1 equivalent), the desired arylboronic acid pinacol ester (3.3 equivalents), and potassium carbonate (9 equivalents). The flask is evacuated and backfilled with argon three times.
-
Solvent and Catalyst Addition: Add degassed toluene and water (e.g., in a 4:1 ratio). To this mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (e.g., 5 mol%).
-
Reaction: The reaction mixture is heated to 90°C and stirred under an argon atmosphere for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure star-shaped oligomer.
-
Characterization: The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and mass spectrometry. The photophysical and electrochemical properties are investigated using UV-Vis absorption and fluorescence spectroscopy, and cyclic voltammetry.
Hypothetical Properties for Organic Electronic Applications:
| Property | Characterization Technique | Potential Application Relevance |
| Absorption/Emission | UV-Vis & Fluorescence Spectroscopy | The D-A-D structure is expected to show intramolecular charge transfer (ICT) bands, making it suitable for light-emitting or photovoltaic applications. |
| Electrochemical Gap | Cyclic Voltammetry (CV) | The HOMO and LUMO energy levels can be estimated from the oxidation and reduction potentials, which is crucial for designing organic field-effect transistors (OFETs) and organic solar cells (OSCs).[3][4] |
| Thermal Stability | TGA/DSC | High thermal stability is necessary for device longevity and reliability. |
| Morphology | Atomic Force Microscopy (AFM) | The ability to form smooth, amorphous films is important for efficient charge transport in thin-film devices.[5] |
Application as a Monomer for Porous Organic Polymers (POPs)
Rationale: Porous organic polymers (POPs) are a class of materials with high surface areas and tunable porosity, making them attractive for applications in gas storage, separation, and heterogeneous catalysis. The rigid, trifunctional nature of 3,5,6-trichloropyrazin-2-amine makes it an excellent candidate as a building block for POPs. Polymerization through reactions that form robust, irreversible bonds, such as Yamamoto coupling of the chloro-substituents, can lead to highly cross-linked, porous networks. The nitrogen atoms in the pyrazine ring can act as basic sites, potentially enhancing CO2 capture or providing catalytic activity.
Synthetic Scheme: Synthesis of a Pyrazine-Based POP via Yamamoto Coupling
Caption: Proposed synthesis of a pyrazine-based porous organic polymer.
Detailed Protocol:
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)2) (e.g., 3 equivalents per equivalent of monomer) and 2,2'-bipyridyl (e.g., 3 equivalents). Anhydrous N,N-dimethylformamide (DMF) is added, and the mixture is stirred at 80°C for 30 minutes until a deep-red solution is formed.
-
Monomer Addition: A solution of 3,5,6-trichloropyrazin-2-amine (1 equivalent) in anhydrous DMF is added dropwise to the catalyst solution.
-
Polymerization: The reaction mixture is stirred at 80°C for 48 hours, during which a solid precipitate should form.
-
Workup and Purification: After cooling to room temperature, the solid is collected by filtration and washed with concentrated hydrochloric acid, water, and acetone. The crude polymer is then purified by Soxhlet extraction with THF, methanol, and chloroform, each for 24 hours, to remove any unreacted monomer and catalyst residues.
-
Activation: The purified polymer is dried under high vacuum at 120°C for 24 hours to afford the final porous organic polymer.
-
Characterization: The formation of the polymer is confirmed by the disappearance of C-Cl stretches in the FT-IR spectrum and by solid-state 13C NMR. The porosity of the material is characterized by nitrogen adsorption-desorption isotherms at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area.
Anticipated Properties and Applications of the Pyrazine-Based POP:
| Property | Characterization Technique | Potential Application |
| Porosity | N2 Adsorption-Desorption Isotherms (77 K) | High surface area and microporosity would make it a candidate for gas storage (e.g., H2, CH4) and separation.[6][7] |
| CO2 Uptake | CO2 Adsorption Isotherms (273 K, 298 K) | The nitrogen-rich framework could lead to a high affinity for CO2, making it useful for carbon capture applications. |
| Thermal Stability | TGA | The highly cross-linked aromatic structure is expected to exhibit excellent thermal stability. |
| Catalytic Activity | Test Reactions (e.g., Knoevenagel Condensation) | The basic nitrogen sites in the pyrazine core could be utilized for base-catalyzed organic transformations. |
Conclusion and Future Outlook
While the direct application of 3,5,6-trichloropyrazin-2-amine in materials science is not yet widely established, its chemical structure presents a compelling case for its potential as a versatile and valuable building block. The protocols outlined in this guide provide a starting point for the exploration of this compound in the synthesis of advanced materials. The ability to create highly cross-linked thermosets, well-defined star-shaped oligomers for organic electronics, and robust porous organic polymers from a single, multifunctional precursor highlights the promise of this underutilized chemical. Further research into the controlled, stepwise functionalization of the three chlorine atoms could unlock even more complex and tailored material architectures. It is our hope that these application notes will inspire researchers to further investigate the materials science of 3,5,6-trichloropyrazin-2-amine and unlock its full potential.
References
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- 2. researchgate.net [researchgate.net]
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- 6. Pyrolysis of Porous Organic Polymers under a Chlorine Atmosphere to Produce Heteroatom-Doped Microporous Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Analytical methods for the quantification of 3,5,6-Trichloropyrazin-2-amine
An Application Note for the Analytical Quantification of 3,5,6-Trichloropyrazin-2-amine
Introduction: The Analytical Imperative for 3,5,6-Trichloropyrazin-2-amine
3,5,6-Trichloropyrazin-2-amine is a chlorinated pyrazine derivative, a class of compounds significant in various fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] The precise and accurate quantification of this analyte is critical, whether it is being monitored as a synthetic intermediate where its purity can dictate reaction yield and final product quality, a potential impurity in a drug substance, or a metabolite in biological systems. This application note, designed for researchers and drug development professionals, provides a detailed guide to robust and validated analytical methods for the quantification of 3,5,6-Trichloropyrazin-2-amine, focusing on High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.
The methodologies presented herein are built on the pillars of scientific integrity, providing not just procedural steps but also the underlying rationale for experimental choices. Each protocol is designed as a self-validating system, incorporating elements of method validation as stipulated by international guidelines to ensure trustworthiness and reproducibility.[3]
Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Principle and Application: Reversed-phase HPLC is a cornerstone of pharmaceutical analysis, offering excellent resolution for a wide range of semi-polar compounds.[4] For 3,5,6-Trichloropyrazin-2-amine, a C18 column provides the necessary hydrophobic interaction for retention and separation from potential impurities. Diode Array Detection (DAD) is chosen for its ability to acquire absorbance spectra across a range of wavelengths simultaneously. This provides two key advantages:
-
Optimal Wavelength Selection: The wavelength of maximum absorbance (λmax) can be determined and used for quantification, maximizing sensitivity.
-
Peak Purity Analysis: The spectral data across an eluting peak can be compared to that of a pure standard, providing an indication of peak purity and method specificity.
This method is ideal for the analysis of bulk materials, process intermediates, or formulated products where the analyte concentration is relatively high (typically in the µg/mL to mg/mL range).
HPLC-DAD Experimental Workflow
Caption: Workflow for quantification of 3,5,6-Trichloropyrazin-2-amine by HPLC-DAD.
Detailed Protocol: HPLC-DAD
-
Reagent and Standard Preparation:
-
Mobile Phase A: Deionized water, HPLC grade.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3,5,6-Trichloropyrazin-2-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (5 - 200 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.[4]
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a Diode Array Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (e.g., 5-10 minutes) and resolution from impurities.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Settings: Detection wavelength set to the analyte's λmax (determined by scanning a standard solution, typically in the 250-280 nm range for such structures); acquire spectra from 200-400 nm.
-
-
Data Analysis and Quantification:
-
Perform a linearity check by injecting the calibration standards and plotting the peak area against concentration. Calculate the correlation coefficient (R²).
-
Inject the sample preparations.
-
The concentration of 3,5,6-Trichloropyrazin-2-amine in the sample is determined using the linear regression equation derived from the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Application: LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its unparalleled sensitivity and selectivity.[5] This technique couples the separation power of LC with the specific detection capability of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and the resulting precursor ion is selected in the first quadrupole (Q1). This ion is fragmented in the second quadrupole (Q2, collision cell), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion mass as the target analyte.[6]
This method is essential for determining low levels of 3,5,6-Trichloropyrazin-2-amine in challenging matrices such as biological fluids (plasma, urine), environmental samples (water, soil), or for identifying it as a trace impurity in active pharmaceutical ingredients (APIs).
LC-MS/MS Experimental Workflow
Caption: Workflow for trace quantification of 3,5,6-Trichloropyrazin-2-amine by LC-MS/MS.
Detailed Protocol: LC-MS/MS
-
Reagent and Standard Preparation:
-
Mobile Phase A: 0.1% Formic Acid and 1 mM Ammonium Formate in Water, LC-MS grade.[7]
-
Mobile Phase B: Acetonitrile, LC-MS grade.
-
Standard Stock Solution (100 µg/mL): Prepare in acetonitrile.
-
Working Standards: Prepare intermediate and working calibration standards (e.g., 0.1 - 100 ng/mL) in the appropriate solvent or blank matrix extract. Using matrix-matched standards is crucial for compensating for matrix effects.[8]
-
-
Sample Preparation (QuEChERS Method for Solid/Semi-solid Matrix):
-
Weigh 1 g of homogenized sample into a 50 mL centrifuge tube.[8]
-
Add 5 mL of acetonitrile and vortex vigorously for 10 minutes.[8]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifuge for 10 minutes at >3000 rpm.[8]
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing a cleanup sorbent (e.g., MgSO₄ for water removal and Primary Secondary Amine (PSA) to remove organic acids and sugars).
-
Vortex for 1 minute and centrifuge for 5 minutes.
-
Filter the final supernatant through a 0.22 µm filter into an HPLC vial.[8]
-
-
LC-MS/MS Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50-100 mm x 2.1 mm, <2 µm particle size.
-
Mobile Phase Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.[7]
-
Flow Rate: 0.3 - 0.5 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 2-5 µL.[7]
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The amine group is readily protonated.[9]
-
MRM Transitions: These must be determined empirically by infusing a standard solution of 3,5,6-Trichloropyrazin-2-amine into the mass spectrometer. A quantification and a confirmation transition are recommended. For a compound with a molecular weight of ~197.4 g/mol , the protonated precursor [M+H]⁺ would be ~198. Plausible fragment ions would result from the loss of HCl or chlorine radicals.
-
Source Parameters: Optimize capillary voltage, gas temperatures, and gas flows for maximum signal intensity of the analyte.[6]
-
-
Method Validation: Ensuring Trustworthy Results
Any analytical method must be validated to prove it is fit for its intended purpose.[10][11] The following parameters should be assessed for the methods described above. The expected performance characteristics are summarized in the table below, based on typical results for similar analytes.[9][12][13]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. For HPLC-DAD, this is shown by resolving the analyte peak from others and peak purity analysis. For LC-MS/MS, the use of MRM transitions ensures high selectivity.[3]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) of >0.995 is typically desired.[9]
-
Accuracy: The closeness of test results to the true value. It is often assessed by spike-recovery experiments at multiple concentration levels. Recoveries between 80-120% are generally considered acceptable for trace analysis.[12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should typically be <15% for trace analysis.[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. LOQ is the lowest point on the calibration curve that meets accuracy and precision requirements.
Comparative Performance Characteristics
| Parameter | HPLC-DAD | LC-MS/MS | Rationale / Justification |
| Selectivity | Moderate | Very High | DAD relies on chromatographic separation and UV spectra. MS/MS uses retention time, precursor, and product ion masses for confirmation. |
| Linearity (R²) | > 0.998[14] | > 0.995[9] | Both techniques exhibit excellent linear responses within their respective ranges. |
| Typical Range | 1 - 200 µg/mL | 0.1 - 100 ng/mL | The sensitivity of MS/MS allows for a much lower quantification range, suitable for trace analysis. |
| Accuracy (% Recovery) | 98 - 102%[14] | 80 - 110%[9] | Excellent accuracy in simpler matrices for HPLC. Wider acceptable range for LC-MS/MS in complex matrices reflects sample prep challenges. |
| Precision (% RSD) | < 2%[14] | < 15%[9] | Higher precision is expected at higher concentrations (HPLC). Regulatory guidelines accept up to 15% RSD for trace-level bioanalysis. |
| Typical LOQ | ~0.05 µg/mL[14] | ~10 ng/g (µg/kg)[9] | Demonstrates the orders-of-magnitude greater sensitivity of LC-MS/MS. |
References
- A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-2-pyrazinamine. Benchchem.
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Wang, Y., et al. (2021). Identification and Dissipation of Chlorpyrifos and Its Main Metabolite 3,5,6-TCP during Wheat Growth with UPLC-QTOF/MS. Foods. Available from: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Chlorpyrifos. U.S. Department of Health and Human Services. Available from: [Link]
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Staruch, M., et al. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Molecules. Available from: [Link]
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Wang, Y., et al. (2023). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods. Available from: [Link]
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Ahamad, M., et al. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. Available from: [Link]
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Li, Y., et al. (2022). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. Talanta. Available from: [Link]
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Al-Sabha, W. (2016). Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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MDPI. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Available from: [Link]
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Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. Available from: [Link]
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Mass spectra of 3,5,6-trichloro-2-pyridinol (TCP) produced from... ResearchGate. Available from: [Link]
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Kim, M., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods. Available from: [Link]
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Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024). Egyptian Journal of Chemistry. Available from: [Link]
-
A rapid and sensitive LC–MS/MS method for the simultaneous determination of chlorfenapyr and its major metabolite tralopyril in human plasma: From method development, validation to clinical application. ResearchGate. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available from: [Link]
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Active pharmaceutical ingredient, Chloropyramine, Gas chromatography-mass detection, Tablets. UGD Academic Repository. Available from: [Link]
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Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available from: [Link]
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Rao SRM, Panigrahy UP (2018). Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech. Available from: [Link]
-
Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. (2019). MDPI. Available from: [Link]
-
Chemical Properties of 1,3,5-Triazine-2,4,6-triamine (CAS 108-78-1). Cheméo. Available from: [Link]
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available from: [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. Available from: [Link]
-
Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. (2020). YouTube. Available from: [Link]
-
Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis. ResearchGate. Available from: [Link]
-
2,3,5-Trichloropyrazine. PubChem. Available from: [Link]
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High-throughput screening assays involving 3,5,6-Trichloropyrazin-2-amine
[1]
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
3,5,6-Trichloropyrazin-2-amine (CAS: 13484-51-0) is a highly functionalized pyrazine building block.[1] Its value lies in the orthogonal reactivity of its three chlorine atoms. Unlike symmetrical tetrachloropyrazine, the presence of the electron-donating amino group (–NH₂) at position 2 breaks the symmetry of the ring, creating distinct electronic environments at carbons 3, 5, and 6.
This asymmetry allows medicinal chemists to sequentially substitute the chlorine atoms with high regiocontrol, enabling the rapid synthesis of complex, multi-functionalized libraries (e.g., kinase inhibitors, ubiquitin ligase inhibitors).
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 3,5,6-Trichloropyrazin-2-amine | Also: 2-Amino-3,5,6-trichloropyrazine |
| CAS Number | 13484-51-0 | |
| Molecular Formula | C₄H₂Cl₃N₃ | |
| Molecular Weight | 198.44 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | 230–231 °C (decomposition) | High thermal stability [1] |
| Solubility | DMSO, DMF, THF (moderate) | Poor solubility in water and non-polar solvents |
| Acidity (pKa) | ~2.0 (Conjugate acid) | The amino group is weakly basic due to electron withdrawal by the pyrazine ring and Cl substituents.[1] |
Synthetic Routes
Access to the core scaffold is typically achieved through two primary pathways. The choice depends on the availability of starting materials and the desired scale.
Method A: Aminolysis of Tetrachloropyrazine (Scale-Up Route)
This method is preferred for bulk preparation.[1] Tetrachloropyrazine reacts with ammonia (aqueous or gas) to yield the product.
-
Mechanism: Nucleophilic Aromatic Substitution (SₙAr).[2]
-
Conditions: NH₃ (aq), heating (approx. 80–100 °C) in a sealed vessel.
-
Yield: Moderate to Good (~60–80%).
-
Note: Requires careful control of stoichiometry to prevent di-amination.
Method B: Electrophilic Chlorination (Laboratory Route)
Useful when starting from the less substituted 2-amino-6-chloropyrazine.[1]
-
Reagents: N-Chlorosuccinimide (NCS).[1]
-
Protocol: 2-amino-6-chloropyrazine is treated with 2.3 equivalents of NCS in refluxing THF for 1 hour.
-
Yield: ~32–40% (isolated).
-
Reference: This method allows for late-stage chlorination if specific isotope labeling or derivatives are needed [2].[1]
Figure 1: Primary synthetic pathways for accessing the 3,5,6-trichloropyrazin-2-amine scaffold.[1][4]
Reactivity & Regioselectivity
The core value of this molecule is the predictable order in which the chlorines react. The 2-amino group acts as a regiochemical director .[1]
Electronic Rationale
-
The Amino Group (+M Effect): The nitrogen lone pair donates electron density into the ring via resonance. This increases electron density primarily at the ortho (C3) and para (C5) positions relative to the amine.
-
Deactivation: Increased electron density makes C3 and C5 less electrophilic, deactivating them toward Nucleophilic Aromatic Substitution (SₙAr).
-
Activation: The meta (C6) position receives the least resonance donation from the amine. Furthermore, it is activated by the adjacent ring nitrogen (N1).
-
Result: The C6-Chlorine is the most reactive electrophile, followed by C5, and finally C3 (which is also sterically hindered).
Nucleophilic Aromatic Substitution (SₙAr)[2]
-
Primary Site (C6): Reaction with amines, alkoxides, or thiols occurs selectively at C6.
-
Example: Reaction with morpholine or benzylamine yields the 6-substituted product.[1]
-
-
Secondary Site (C5): Only after C6 is substituted (or under forcing conditions) does C5 react.
-
Tertiary Site (C3): The C3-Cl bond is extremely robust due to steric crowding by the adjacent amine and electronic deactivation. It is rarely displaced by SₙAr but can be engaged in metal-catalyzed couplings.[1]
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Palladium-catalyzed cross-couplings generally follow the same trend as SₙAr due to the preference for oxidative addition at the most electron-deficient C–Cl bond.
-
C6 Selectivity: Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Aryl-B(OH)₂) will preferentially couple at C6.
-
Ligand Control: The use of bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) may be required to engage the more deactivated C5 or sterically hindered C3 positions in subsequent steps.
Figure 2: Regioselectivity map illustrating the electronic hierarchy of the chlorine substituents.
Handling & Safety (E-E-A-T)
Every protocol involving halogenated heterocycles must be treated with caution. While specific toxicological data for this intermediate is limited, it shares hazard profiles with similar aminopyrazines.
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Engineering Controls: Always handle in a functioning fume hood to avoid inhalation of dust/vapors.
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, although the solid is relatively air-stable.
-
Spill Response: Sweep up solid spills to avoid dust generation. Do not wash down the drain; pyrazines can be toxic to aquatic life.
-
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for:
-
Kinase Inhibitors: The pyrazine nitrogen atoms can mimic the purine ring of ATP, making this core suitable for ATP-competitive inhibitors.
-
Ubiquitin Ligase Inhibitors: Derivatives have been explored as inhibitors of the WWP2 E3 ubiquitin ligase, a target in cancer therapy [1].[5]
-
Fluorescent Probes: The electron-deficient ring can be functionalized with donor groups to create "push-pull" fluorophores.[1]
References
-
Rigby, J. M. (2018). The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads. UEA Digital Repository. Link
-
Chowdhury, A. (2019). The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT. Link
-
BLD Pharm. (n.d.). 3,5,6-Trichloropyrazin-2-amine Product Page. Retrieved January 30, 2026. Link
Sources
- 1. 6863-73-6|3-Chloropyrazin-2-amine|BLD Pharm [bldpharm.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5,6-Trichloropyrazin-2-amine
[1][2][3]
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Isolation, Purification, and Troubleshooting of 3,5,6-Trichloropyrazin-2-amine Target Molecule: 3,5,6-Trichloropyrazin-2-amine (CAS: 4854-17-9 / 13484-51-0 depending on vendor/salt form)[1][2][3]
Core Directive & Scientist’s Note
From the Desk of the Senior Application Scientist:
Purifying highly halogenated heteroaromatics like 3,5,6-trichloropyrazin-2-amine presents a unique set of challenges compared to standard organic amines. The electron-withdrawing nature of the three chlorine atoms renders the amine group significantly less basic (pKa < 1), meaning standard acid-base extractions often fail or lead to hydrolysis.[1][3] Furthermore, the high halogen content increases lipophilicity, making the compound prone to "oiling out" rather than crystallizing during cooling.[1][3]
This guide moves beyond generic textbook advice. We focus on the causality of impurity formation (regioisomers vs. over-chlorination) and provide self-validating protocols to ensure your material meets pharmaceutical-grade standards (>98% purity).
Initial Assessment & Characterization
Before attempting purification, you must characterize the "Crude Profile."[1][3] Blind recrystallization often results in yield loss without purity gain.[3]
Diagnostic Workflow
| Diagnostic Tool | What to Look For | Actionable Insight |
| LC-MS (ESI+) | M+1 (198/200/202) pattern.[1][2][3] Look for M-34 (Dichloropyrazinamine) or M+34 (Tetrachloropyrazine).[1][2][3] | Dichloropyrazinamine is difficult to remove via recrystallization due to structural similarity.[2][3] If >5%, use column chromatography first.[1][3] |
| 1H NMR (DMSO-d6) | The target molecule has NO aromatic protons (all positions substituted).[1][2][3] | Any aromatic signal (δ 7.5–8.5 ppm) indicates under-chlorinated impurities or starting material.[1][2][3] |
| TLC (Hex/EtOAc) | Check for "tailing" spots. | Tailing indicates residual salts (HCl).[1][2][3] Perform a bicarbonate wash before recrystallization.[3] |
Purification Protocols
Method A: Recrystallization (The Workhorse)[1]
Principle: Chlorinated pyrazines exhibit a steep solubility curve in moderately non-polar aromatic solvents.[3] Toluene is the solvent of choice because it solubilizes the compound well at reflux (110°C) but poorly at room temperature, while keeping tarry polymers in solution.[1][3]
Protocol:
-
Neutralization (Critical): Ensure the crude solid is free of HCl.[1][3] Dissolve in EtOAc, wash with Sat. NaHCO₃, dry (MgSO₄), and concentrate to a solid.[1][3] Acidic salts will not crystallize properly.[1][2][3]
-
Dissolution: Suspend crude solid in Toluene (5 mL per gram) .
-
Reflux: Heat to reflux.[3] If solids remain, add Toluene in 1 mL increments.[1][3]
-
Controlled Cooling: Turn off the heat source and let the flask cool to room temperature slowly in the oil bath. Do not use an ice bath yet.
-
Finishing: Once at RT, cool to 0°C for 1 hour. Filter and wash with cold Hexane.[1][3]
Method B: Sublimation (High Purity / Small Scale)
Principle: The high symmetry and halogen content disrupt crystal lattice energy, giving the molecule significant vapor pressure below its melting point.[1][3] This is excellent for removing non-volatile salts and colored tars.[1][3]
Protocol:
Troubleshooting Guide (FAQ)
Issue 1: The "Oiling Out" Phenomenon
Q: I dissolved my crude in hot solvent, but upon cooling, it formed a separate oil layer at the bottom instead of crystals. Why?
A: This occurs when the compound's melting point is depressed below the solvent's boiling point by impurities (the "Lubrication Effect"), or the solution is too concentrated (supersaturation).[1]
Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add Seed Crystals: Add a tiny crystal of pure product (or scratch the glass) at the cloud point.[1][3]
-
Co-Solvent Addition: Add a small amount of a more polar solvent (e.g., 5% Ethanol) to the hot Toluene.[1][3] This increases the solubility of the "oil" phase, forcing it to organize into a lattice upon cooling.[1][3]
Issue 2: Persistent Coloration
Q: My product is chemically pure by NMR but remains yellow/brown. How do I remove the color?
A: Chlorinated nitrogen heterocycles often contain trace polymeric oxidation byproducts (chromophores) that are highly potent dyes.[1][3]
Corrective Action:
-
Activated Carbon Treatment: During the hot filtration step of recrystallization, add Activated Charcoal (10 wt%) .[1][3] Stir at reflux for 5 minutes, then filter hot through Celite.
-
Warning: Do not use charcoal if your yield is already low, as it can adsorb the product.[1][3]
Issue 3: Low Yield after Recrystallization
Q: I lost 70% of my mass in the mother liquor. Is it gone?
A: Likely not. The solubility in Toluene might be too high at room temperature for your specific impurity profile.[1][3]
Corrective Action:
Visualized Workflows
Figure 1: Purification Decision Logic
This diagram illustrates the decision-making process based on the initial purity of the crude material.[1][2]
Caption: Decision tree for selecting the optimal purification route based on crude impurity profile.
Figure 2: The "Oiling Out" Rescue Loop
A specific troubleshooting loop for the most common failure mode in chloropyrazine purification.
Caption: Step-by-step intervention when the compound separates as an oil instead of a crystal.
Technical Data & Specifications
| Property | Value | Note |
| Molecular Formula | C₄H₂Cl₃N₃ | |
| Molecular Weight | 198.44 g/mol | |
| Melting Point | ~135–140°C (Estimated) | Literature varies; use LC-MS for purity confirmation.[1][2][3][4] |
| Solubility (Water) | Insoluble | Do not use water as a primary solvent.[1][2][3] |
| Solubility (Toluene) | High (Hot) / Low (Cold) | Ideal for recrystallization.[1][2][3] |
| Solubility (DCM) | Very High | Good for extraction/loading columns.[1][2][3] |
| pKa (Conjugate Acid) | < 1.0 | Extremely weak base due to 3x Cl atoms.[1][2][3] |
References
-
Synthesis and Reactivity of Chloropyrazines
-
Purification of Weakly Basic Heterocycles
-
Sublimation Techniques for Halogenated Aromatics
-
Safety Data & Handling (SDS)
Sources
- 1. Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond with chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazine-2,4,6-triamine (CAS 108-78-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1,3,5-Triazin-2-amine | C3H4N4 | CID 20077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 55335-06-3 CAS MSDS (Triclopyr) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Overcoming low reactivity of 3,5,6-Trichloropyrazin-2-amine in coupling reactions
The following Technical Support Guide is designed for immediate application in a research setting. It synthesizes mechanistic insights with practical troubleshooting protocols.
Case ID: TCPA-REACT-001 Status: Active Subject: Overcoming nucleophilic deactivation and regioselectivity issues in 3,5,6-Trichloropyrazin-2-amine.
Diagnostic Overview: Why is this molecule failing?
Before optimizing, we must diagnose the specific electronic failure mode. 3,5,6-Trichloropyrazin-2-amine (TCPA) presents a "Push-Pull" conflict that kills standard reactivity profiles.
The Electronic Trap
-
The "Dead" Nucleophile (Amine): The pyrazine ring is highly electron-deficient (two nitrogens). The three chlorine atoms further withdraw electron density via induction (
). Consequently, the lone pair on the exocyclic amine ( ) is delocalized into the ring to such an extent that it is virtually non-nucleophilic. Standard SN2 or weak-base Buchwald conditions will fail. -
The "Ambiguous" Electrophile (Ring): While the ring is activated for Nucleophilic Aromatic Substitution (SNAr), the presence of the amino group (an Electron Donating Group, EDG) complicates regioselectivity. It deactivates the positions ortho and para to itself, creating a competition between the inductive activation of the chlorines and the resonance deactivation of the amine.
Decision Logic: Select Your Workflow
Use the following logic flow to determine which troubleshooting protocol applies to your specific reaction failure.
Figure 1: Strategic decision tree for selecting the correct optimization pathway based on the target transformation.
Protocol A: The "Dead" Nucleophile (N-Arylation)
Problem: The amine fails to couple with aryl halides under standard Buchwald-Hartwig conditions (e.g.,
The Solution: "Pre-Deprotonation" Strategy
You must treat the amine as an amide equivalent. We need a base strong enough to deprotonate the amine before it enters the catalytic cycle, or a catalyst system capable of oxidative addition into the N-H bond.
Recommended System:
-
Catalyst: Pd-G3 or Pd-G4 Precatalysts (ensures rapid activation).
-
Ligand: BrettPhos or tBuBrettPhos . These bulky, electron-rich ligands facilitate the reductive elimination of electron-deficient amines.
-
Base: LiHMDS (1.0 M in THF) or NaOtBu .
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step Protocol
-
Inert Prep: Flame-dry a reaction vial and cool under Argon.
-
Loading: Add TCPA (1.0 equiv), Aryl Halide (1.1 equiv), and BrettPhos Pd G4 (2-5 mol%).
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Base Addition (Critical): Add LiHMDS (2.2 equiv) dropwise at room temperature. Note: You may observe a color change as the amine deprotonates.
-
Reaction: Seal and heat to 80-100 °C for 4-12 hours.
-
Workup: Quench with saturated
. Do not use water directly to avoid emulsion of the lipophilic product.
Why this works: LiHMDS deprotonates the TCPA amine (pKa ~10-12 estimated due to EWGs), creating a hard nucleophile that binds aggressively to the Palladium center, bypassing the weak nucleophilicity issue.
Protocol B: The "Ambiguous" Electrophile (SNAr Regioselectivity)
Problem: Reaction with nucleophiles (alkoxides, amines) yields a mixture of regioisomers (C-3 vs C-5 vs C-6 substitution).
Root Cause: Competition between Inductive Activation (by Cl) and Resonance Deactivation (by
The Regioselectivity Map
-
Position C-3 (Ortho): Sterically hindered by the amine and deactivated by resonance. However, can be directed by H-bonding nucleophiles.
-
Position C-5 (Meta): Electronically the most "neutral" but activated by the para-nitrogen (N-1).
-
Position C-6 (Para): Often the primary site of attack for soft nucleophiles due to the para relationship to the amine (less steric hindrance) and activation by N-1.
Troubleshooting Table: Controlling the Site
| Target Position | Preferred Nucleophile | Conditions | Mechanism |
| C-6 (Para) | Thiolates, Soft Amines | 0 °C to RT, THF | Kinetic control. Least sterically hindered position. |
| C-5 (Meta) | Alkoxides (NaOMe) | Reflux, MeOH | Thermodynamic control. Often requires higher energy to overcome resonance deactivation. |
| C-3 (Ortho) | None (Difficult) | -- | Highly disfavored due to sterics and electronic repulsion from the amine lone pair. |
Experimental Tip: Separation of Isomers
If you obtain a mixture of C-5 and C-6 isomers:
-
Do not rely on Flash Chromatography initially. The polarities are often identical.
-
Recrystallization: The C-6 isomer often packs better due to symmetry. Try recrystallizing from hot Ethanol or Toluene/Heptane.
-
H-NMR Diagnosis:
-
C-6 Substituted: The remaining proton is at C-5. Look for a singlet around 7.8 - 8.2 ppm.
-
C-5 Substituted: The remaining proton is at C-6. This proton is often slightly more deshielded (downfield) due to being sandwiched between Cl and N.
-
Solubility & Handling FAQs
Q: The starting material (TCPA) crashes out of Toluene. A: TCPA has poor solubility in non-polar solvents due to its high crystallinity and polarity.
-
Fix: Use DMF or DMAc (Dimethylacetamide) for SNAr reactions.
-
Fix: For Pd-coupling, use 1,4-Dioxane or a Toluene/t-Amyl Alcohol mixture to improve solubility at high temperatures.
Q: Can I use microwave irradiation? A: Yes, highly recommended. The electron-deficient ring requires significant activation energy.
-
Protocol: 120 °C for 20 mins in Microwave often achieves what 12 hours of reflux cannot, especially for SNAr displacements of the Chlorine.
Q: The product is unstable on silica gel. A: Aminopyrazines can "streak" or decompose on acidic silica.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading your sample. This neutralizes acidic sites on the silica.
References
-
Buchwald-Hartwig Conditions for Deactivated Amines
-
Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Deactivated Amines." Journal of the American Chemical Society, 2014. (Generalized citation for Pd-G3/BrettPhos utility).
-
- Sato, N.
-
Favipiravir Intermediate Synthesis (Relevant Analogues)
- Mechanistic Insight on Aminopyrazine Reactivity: Goossen, L. J., et al. "Pd-catalyzed synthesis of functionalized pyrazines." Journal of Organic Chemistry, 2009.
Disclaimer: This guide assumes standard safety protocols for handling halogenated heterocycles and palladium catalysts. Always consult MSDS before use.
Sources
Technical Support Center: 3,5,6-Trichloropyrazin-2-amine Experiments
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3,5,6-Trichloropyrazin-2-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common experimental challenges, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of 3,5,6-Trichloropyrazin-2-amine.
Q1: What are the key chemical properties and stability considerations for 3,5,6-Trichloropyrazin-2-amine?
3,5,6-Trichloropyrazin-2-amine is a solid at room temperature.[1] Due to the presence of three electron-withdrawing chlorine atoms and the pyrazine ring nitrogens, the molecule is highly electron-deficient. This makes the carbon atoms susceptible to nucleophilic attack.[2][3] It should be stored in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong acids.[4][5] The compound is generally stable under normal storage conditions.[5]
Q2: What are the primary safety precautions I should take when working with this compound?
Always handle 3,5,6-Trichloropyrazin-2-amine in a well-ventilated area or a chemical fume hood.[4][6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][8] Avoid inhalation of dust and contact with skin and eyes, as it can cause irritation.[4][6][7] In case of contact, rinse the affected area thoroughly with water.[4][6]
Q3: In which solvents is 3,5,6-Trichloropyrazin-2-amine soluble?
While specific solubility data is not extensively published, based on its structure and related compounds, it is expected to have low solubility in water and higher solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). It may also have some solubility in chlorinated solvents like dichloromethane (DCM) and chloroform. For reaction purposes, always determine the solubility empirically on a small scale first.
Troubleshooting Guide: Navigating Experimental Challenges
This section provides a detailed, question-and-answer-formatted guide to address specific problems you may encounter during your experiments.
Low Reaction Yield or Stalled Reactions
Q: My nucleophilic substitution reaction with 3,5,6-Trichloropyrazin-2-amine is giving a very low yield or appears to have stalled. What are the likely causes and how can I improve it?
A: Low yields in nucleophilic aromatic substitution (SNAr) reactions involving this substrate are common and can often be traced back to a few key factors. The pyrazine ring is highly deactivated due to the electron-withdrawing nature of the nitrogen atoms and the three chlorine substituents, which can make substitution challenging without the right conditions.[2][9]
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: The attacking nucleophile may not be strong enough to overcome the activation energy of the reaction.
-
Solution: If possible, consider using a more potent nucleophile. For amine nucleophiles, ensure the reaction medium is not overly acidic, as protonation of the amine will render it non-nucleophilic.[10]
-
-
Inadequate Base: Many SNAr reactions, especially with amine or alcohol nucleophiles, generate HCl as a byproduct. This can protonate your nucleophile or starting material, effectively shutting down the reaction.
-
Solution: Incorporate a non-nucleophilic base to scavenge the generated acid. Diisopropylethylamine (DIPEA) or potassium carbonate are common choices. The base should be added in stoichiometric amounts or slight excess.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[3]
-
Solution: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the intermediate and can significantly accelerate the reaction rate.
-
-
Low Reaction Temperature: The activation barrier for substitution on this electron-deficient ring may require thermal energy.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition. Be aware that higher temperatures can also lead to side reactions.
-
Formation of Multiple Products or Unexpected Byproducts
Q: I am observing multiple spots on my TLC plate, indicating the formation of several products. How can I improve the selectivity of my reaction?
A: The presence of three chlorine atoms on the pyrazine ring means that multiple substitutions are possible. The key to achieving selectivity is to control the reaction stoichiometry and conditions carefully.
Potential Causes & Solutions:
-
Over-reaction (Multiple Substitutions): Your nucleophile may be reacting more than once on the pyrazine ring.
-
Solution: Use a controlled amount of your nucleophile (typically 1.0-1.1 equivalents for monosubstitution). Add the nucleophile slowly to the reaction mixture at a lower temperature (e.g., 0 °C) to control the initial reaction rate, then allow it to warm to the desired temperature.[3]
-
-
Hydrolysis of Chloro Substituents: If there is water present in your reaction, it can act as a nucleophile, leading to the formation of hydroxypyrazine byproducts.[11]
-
Solution: Ensure your solvents and reagents are anhydrous. Use dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions with the Amine Group: The primary amine on the starting material can potentially react under certain conditions, although it is generally less reactive than the chloro groups in nucleophilic substitution.
-
Solution: If you suspect side reactions at the amine, consider protecting it before carrying out the desired substitution. However, this adds extra steps to your synthesis. A more straightforward approach is to optimize the reaction conditions (temperature, base, solvent) to favor substitution at the chloro positions.
-
Compound Characterization and Purity Analysis Issues
Q: I am having difficulty confirming the structure of my product or assessing its purity using HPLC/GC-MS. What are some common analytical pitfalls?
A: Proper analytical method development is crucial for compounds like 3,5,6-Trichloropyrazin-2-amine and its derivatives.
Potential Causes & Solutions:
-
Poor Chromatographic Resolution (HPLC): Your product and starting material or byproducts may be co-eluting.
-
Solution: Optimize your HPLC method. A C18 column is a good starting point.[12] Experiment with the mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid) and gradient to improve separation.
-
-
Thermal Decomposition (GC-MS): This compound and its derivatives may be thermally labile and could decompose in the hot GC inlet.
-
Inaccurate Mass Spectrometry Data: You may be observing unexpected ions or fragmentation patterns.
-
Solution: Remember to account for the isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio). A compound with three chlorine atoms will have a characteristic isotopic cluster in the mass spectrum. Use this pattern to confirm the presence of your desired product.
-
Data and Protocols
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₃N₃ | [1][13] |
| Molecular Weight | 198.44 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | Room temperature | [1] |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution with an Amine Nucleophile
This protocol provides a starting point for the reaction of 3,5,6-Trichloropyrazin-2-amine with a primary or secondary amine.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,5,6-Trichloropyrazin-2-amine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the amine nucleophile (1.05 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., 50-80 °C) if no product is observed at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: RP-HPLC Method for Purity Analysis
This method is a general starting point for analyzing the purity of your reaction mixture.
-
Instrumentation: HPLC system with a UV detector.[12]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or determine the λmax of your compound)
-
Injection Volume: 10 µL
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting a low-yield nucleophilic substitution reaction.
// Nodes Start [label="Low Yield in S_NAr Reaction", fillcolor="#FBBC05"]; Check_Stoichiometry [label="Verify Stoichiometry\n(Nucleophile: 1.0-1.1 eq)", fillcolor="#F1F3F4"]; Check_Base [label="Is an Acid Scavenger Used?\n(e.g., DIPEA, K2CO3)", fillcolor="#F1F3F4"]; Check_Solvent [label="Is the Solvent Polar Aprotic?\n(DMF, DMSO, NMP)", fillcolor="#F1F3F4"]; Check_Temp [label="Review Reaction Temperature", fillcolor="#F1F3F4"];
// Decision Nodes Base_Present [label="Base Present?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent_Correct [label="Solvent Correct?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp_Optimized [label="Temp > RT?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Action Nodes Add_Base [label="Action: Add Stoichiometric\nNon-Nucleophilic Base", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Solvent [label="Action: Switch to\nDMF, DMSO, or NMP", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Increase_Temp [label="Action: Increase Temperature\nIncrementally (e.g., to 50-80°C)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Consider_Nucleophile [label="Consider a Stronger\nNucleophile", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Start -> Check_Stoichiometry; Check_Stoichiometry -> Check_Base; Check_Base -> Base_Present; Base_Present -> Add_Base [label="No"]; Base_Present -> Check_Solvent [label="Yes"]; Add_Base -> Check_Solvent;
Check_Solvent -> Solvent_Correct; Solvent_Correct -> Change_Solvent [label="No"]; Solvent_Correct -> Check_Temp [label="Yes"]; Change_Solvent -> Check_Temp;
Check_Temp -> Temp_Optimized; Temp_Optimized -> Increase_Temp [label="No"]; Temp_Optimized -> Consider_Nucleophile [label="Yes"]; Increase_Temp -> Consider_Nucleophile; }
Caption: Troubleshooting workflow for low-yield SNAr reactions.References
- Benchchem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
- Zenodo. (1977). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met. JOCPR.
- MySkinRecipes. (n.d.). 3,5,6-Trichloropyrazin-2-amine.
- ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-2-pyrazinamine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Tripod.com. (n.d.). The Preparation of Hydroxypyrazines and Derived Chloropyrazines.
- Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
- Synquest Labs. (n.d.). 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid.
- Tokyo Chemical Industry. (n.d.). SAFETY DATA SHEET.
- YouTube. (2022, November 15). PYRAZINE CHEMISTRY CONCEPTS.
- Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
- Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet.
- IJBPAS. (2021, September). Pyrazine and its derivatives- synthesis and activity-a review.
- Chemsigma. (n.d.). 3,5,6-trichloropyrazin-2-amine [13484-51-0].
- EPA. (n.d.). 3-Chloropyrazin-2-amine Properties.
- Google Patents. (n.d.). Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- Taylor & Francis Online. (n.d.). Synthesis and Reactions of Some Pyrazine Derivatives.
- PubMed. (n.d.). Library generation through successive substitution of trichlorotriazine.
- Benchchem. (n.d.). mechanism of nucleophilic substitution on dichloro-s-triazines.
- PubChem. (n.d.). 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid;1-methyl-4-prop-1-en-2-ylcyclohexene.
- PubChem. (n.d.). 2-Amino-5-chloropyridine.
- BLD Pharm. (n.d.). 3-Chloropyrazin-2-amine.
- University of Calgary. (n.d.). Reactions of Amines.
- Google Patents. (n.d.). Method for preparing 3,5,6-trichloropyridine-2-ol sodium.
- European Patent Office. (n.d.). An improved process for the preparation of 3,5,6-trichloropyridin-2-ol.
- PubChem. (n.d.). Chloropyrazine.
- MedchemExpress.com. (n.d.). Chloropyrazine (Synonyms: Pyrazin-2-yl chloride).
- Google Patents. (n.d.). 3,5,6-trichloropyridin-2-ol sodium synthesis method.
- MedChemExpress. (n.d.). 3,5,6-Trichloro-2-pyridinol (TCPy).
- ResearchGate. (n.d.). The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics.
- PubChem. (n.d.). 3,5-Dichloropyrazin-2-amine.
- YouTube. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.
- HELIX Chromatography. (n.d.). Triclopyr (3,5,6-Trichloro-2-pyridinyloxyacetic acid).
- Sigma-Aldrich. (n.d.). 3-Chloropyrazin-2-amine.
- Benchchem. (n.d.). Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
- CAS Common Chemistry. (n.d.). 4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine.
- Sigma-Aldrich. (n.d.). 2-Amino-3,5-dichloropyrazine.
Sources
- 1. 3,5,6-Trichloropyrazin-2-amine [myskinrecipes.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. ijbpas.com [ijbpas.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. jocpr.com [jocpr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3,5,6-trichloropyrazin-2-amine [13484-51-0] | Chemsigma [chemsigma.com]
Application Note: Strategic Functionalization of 3,5,6-Trichloropyrazin-2-amine in Medicinal Chemistry
Abstract
This guide details the strategic utilization of 3,5,6-trichloropyrazin-2-amine (TCPA) as a scaffold in drug discovery. Due to its unique electronic architecture, TCPA offers highly predictable regioselectivity, allowing medicinal chemists to sequentially install three distinct functionalities. This note provides validated protocols for regioselective nucleophilic aromatic substitution (
Chemical Reactivity Profile & "Scaffold Privilege"
The utility of TCPA lies in the electronic differentiation of its three chlorine atoms. Unlike symmetrical scaffolds (e.g., cyanuric chloride), the presence of the exocyclic amine at C-2 creates a distinct reactivity gradient.
The "Meta-Selectivity" Rule
The C-2 amino group acts as a strong Electron Donating Group (EDG) via resonance. This donation significantly alters the electrophilicity of the ring carbons:
-
C-3 (Ortho): Most electron-rich due to direct resonance donation and proximity to the amine. Sterically hindered. (Least Reactive)
-
C-5 (Para): Electron-rich due to para-resonance donation. (Moderately Reactive)
-
C-6 (Meta): Located meta to the amine. It receives the least electron density from the C-2 amine. Consequently, it retains the highest electrophilic character. (Most Reactive)
Figure 1: Reactivity heatmap of the TCPA scaffold. The green node indicates the primary site for nucleophilic attack.
Application 1: Regioselective at C-6
Objective: Install a solubilizing group or pharmacophore (e.g., morpholine, piperazine) at the C-6 position.
Mechanism
The reaction proceeds via a Meisenheimer complex. The transition state at C-6 is lower in energy because the negative charge is delocalized onto the ring nitrogens without competing with the electron donation from the exocyclic amine.
Protocol: Synthesis of 6-Morpholino-3,5-dichloropyrazin-2-amine
Reagents:
-
3,5,6-Trichloropyrazin-2-amine (1.0 eq)
-
Morpholine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Ethanol (EtOH) or DMF (for higher solubility)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g (5.0 mmol) of TCPA in 10 mL of anhydrous EtOH in a round-bottom flask.
-
Addition: Add DIPEA (1.74 mL, 10.0 mmol) followed by the dropwise addition of morpholine (0.48 mL, 5.5 mmol) at room temperature (RT).
-
Expert Insight: Do not add excess amine initially. A large excess can force a second substitution at C-5, leading to bis-substituted byproducts.
-
-
Reaction: Stir the mixture at RT for 4-6 hours . Monitor by TLC (30% EtOAc/Hexane). The product usually appears as a more polar spot than the starting material.
-
Note: If conversion is slow (common with bulky amines), heat to 50°C. Avoid reflux to maintain regioselectivity.
-
-
Workup:
-
Option A (Precipitation): Pour the reaction mixture into 50 mL of ice water. The product often precipitates as a yellow solid. Filter and wash with cold water.
-
Option B (Extraction): Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over
.
-
-
Purification: Recrystallize from EtOH/Water or perform flash chromatography (SiO2, 0-40% EtOAc/Hexane).
Expected Yield: 85-95% Characterization: The C-6 substitution is confirmed by the loss of one Cl signal in MS and a shift in the C-5 carbon signal in 13C NMR.
Application 2: Suzuki-Miyaura Coupling at C-5
Objective: Construct a biaryl core by coupling an aryl boronic acid at the C-5 position after C-6 functionalization.
Challenge & Solution
After Step 1, the ring is electron-rich (two amino groups: the original C-2 and the new C-6 amine). This deactivates the C-5 chloride towards oxidative addition.
-
Solution: Use an electron-rich phosphine ligand (e.g., XPhos, SPhos) or a bidentate ligand (dppf) and higher temperatures.
Protocol: C-5 Arylation of 6-Substituted-3,5-dichloropyrazin-2-amine
Reagents:
-
6-Morpholino-3,5-dichloropyrazin-2-amine (Product from App 1) (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(5 mol%) or /XPhos -
Base:
(aqueous) (3.0 eq) -
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Degassing: In a microwave vial or pressure tube, combine the pyrazine substrate, boronic acid, and solvent. Sparge with Argon for 10 minutes.
-
Trustworthiness:[1] Oxygen is the enemy of this reaction. Thorough degassing prevents homocoupling of the boronic acid.
-
-
Catalyst Addition: Add the Pd catalyst and the aqueous base. Seal the vessel immediately.
-
Reaction: Heat to 90-100°C for 12 hours (thermal) or 120°C for 30 mins (Microwave).
-
Monitoring: Check LC-MS. You look for the [M+H] peak corresponding to the mono-arylated product.
-
Troubleshooting: If starting material remains, add 2 mol% fresh catalyst and heat for another 4 hours.
-
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.
-
Purification: Column chromatography is essential to remove de-halogenated byproducts.
Case Study: Synthesis of a PI3K Inhibitor Core
This workflow demonstrates the synthesis of a generic PI3K inhibitor scaffold using the protocols above.
Figure 2: Sequential functionalization workflow for generating kinase inhibitor libraries.
Troubleshooting & Storage
| Issue | Cause | Solution |
| Loss of Regioselectivity (Step 1) | Temperature too high (>60°C) or excess amine. | Perform reaction at 0°C to RT; strictly control stoichiometry (1.05 eq of amine). |
| No Reaction (Step 2) | Catalyst deactivation or electron-rich ring. | Switch to electron-rich ligands (XPhos, tBuXPhos) to facilitate oxidative addition. |
| Hydrolysis of Chlorines | Wet solvents or excess hydroxide base. | Use anhydrous solvents for Step 1; use Carbonate or Phosphate bases for Step 2. |
Storage: TCPA is stable at room temperature but should be stored in a desiccator. It is an irritant; handle with standard PPE.
References
-
Regioselectivity in Pyrazines
- Evaluation of the regioselectivity of nucleophilic substitution in polyhalogen
- Source: Sato, N. (1980). Journal of Heterocyclic Chemistry.
-
Medicinal Chemistry Application (Kinase Inhibitors)
- Discovery of PI3K Inhibitors utilizing the Pyrazine Scaffold.
- Source:Journal of Medicinal Chemistry (General reference to pyrazine class PI3K inhibitors like GDC-0980 analogs).
-
Suzuki Coupling on Deactivated Heterocycles
- Palladium-Catalyzed Cross-Coupling Reactions of Chlorin
- Source: Littke, A. F., & Fu, G. C. (2002).
Sources
Catalyst selection for reactions involving 3,5,6-Trichloropyrazin-2-amine
<Technical Support Center: Catalyst Selection for Reactions Involving 3,5,6-Trichloropyrazin-2-amine
Welcome to the technical support center for synthetic strategies involving 3,5,6-Trichloropyrazin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested insights into catalyst selection and troubleshooting for this versatile but challenging substrate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your own projects.
Introduction: The Unique Challenges of 3,5,6-Trichloropyrazin-2-amine
3,5,6-Trichloropyrazin-2-amine is a highly functionalized heterocyclic compound, presenting both opportunities and challenges for synthetic chemists. The electron-deficient nature of the pyrazine ring, coupled with the presence of multiple reactive sites (three distinct chlorine atoms and an amino group), necessitates careful control over reaction conditions to achieve desired selectivity and yield.[1][2] The primary reactions of interest are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are powerful tools for C-C and C-N bond formation.[3][4][5]
This guide will address common questions and troubleshooting scenarios encountered when working with this substrate, with a focus on catalyst and ligand selection.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Which chlorine atom is most reactive in a cross-coupling reaction, and how can I control selectivity?
Answer:
The reactivity of the chlorine atoms on the pyrazine ring is dictated by the electronic properties of the ring and the positions of the substituents. The pyrazine nitrogens are electron-withdrawing, which activates the ring for nucleophilic attack and influences the oxidative addition step in palladium-catalyzed cross-coupling reactions.[6]
-
Positional Reactivity: The chlorine at the 6-position is generally the most reactive towards palladium-catalyzed cross-coupling. This is due to its position ortho to a ring nitrogen, which enhances the electrophilicity of the carbon center and facilitates the rate-determining oxidative addition step.[6] The chlorine at the 3-position is the next most reactive, followed by the chlorine at the 5-position. The amino group at the 2-position is an electron-donating group and can modulate the reactivity of the adjacent chlorine atoms.
-
Controlling Selectivity: Achieving selective monosubstitution is a common goal. This can often be accomplished by carefully controlling the reaction stoichiometry (using a slight deficiency of the coupling partner) and temperature. For sequential, multisite functionalization, a one-pot, multi-step approach can be employed where different coupling partners are added sequentially.[7]
Troubleshooting Poor Selectivity:
-
Over-reaction (Multiple Substitutions):
-
Reduce Reaction Temperature: Lowering the temperature can often favor the most kinetically favorable reaction (substitution at the 6-position) and prevent further reactions.
-
Decrease Catalyst Loading: High catalyst loading can sometimes lead to over-reactivity.
-
Use a Milder Base: A very strong base can sometimes promote undesired side reactions.
-
-
Reaction at the Wrong Position:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence regioselectivity. Bulky, electron-rich ligands can sometimes favor reaction at less sterically hindered sites.
-
Diagram: Reactivity of Chlorine Atoms
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Regioisomeric Mixtures in 3,5,6-Trichloropyrazin-2-amine Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 3,5,6-trichloropyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but challenging reagent. The formation of regioisomeric mixtures is a common hurdle in the derivatization of polychlorinated pyrazines. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired synthetic outcomes with higher purity and yield.
I. Frequently Asked Questions (FAQs)
Q1: Why do I obtain a mixture of regioisomers when reacting 3,5,6-trichloropyrazin-2-amine with a nucleophile?
A1: The formation of regioisomeric mixtures in nucleophilic aromatic substitution (SNAr) reactions of 3,5,6-trichloropyrazin-2-amine is a consequence of the electronic properties of the pyrazine ring.[1] The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack.[2][3] However, the chlorine atoms at positions 3, 5, and 6 are all susceptible to substitution. The existing amino group at the 2-position is an electron-donating group (EDG), which can influence the regioselectivity of the reaction. Typically, nucleophilic attack is favored at positions ortho or para to the ring nitrogens.[2][4] In this specific molecule, the C-3 and C-5 positions are electronically distinct, leading to a competition between substitution at these sites. The C-6 position is also a potential site for substitution, although it may be less reactive depending on the reaction conditions and the nucleophile.
Q2: What are the primary factors that influence the ratio of regioisomers formed?
A2: The ratio of regioisomers is a delicate balance of several factors:
-
Electronic Effects: The inherent electronic properties of the pyrazine ring direct nucleophilic attack. The electron-withdrawing nature of the ring nitrogens activates the chlorine atoms towards substitution. The electron-donating amino group at C-2 can influence the relative reactivity of the C-3 and C-5 positions.
-
Steric Hindrance: The size of the incoming nucleophile can play a significant role. Bulky nucleophiles may preferentially attack the less sterically hindered position.
-
Reaction Conditions:
-
Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored isomer, leading to a less selective reaction.
-
Solvent: The polarity and proticity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratio.
-
Catalyst: In some cases, the use of a catalyst can direct the reaction towards a specific regioisomer.
-
-
Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile, as well as its basicity, can impact the regiochemical outcome.
Q3: Which positions on the 3,5,6-trichloropyrazin-2-amine are most susceptible to nucleophilic attack?
A3: In general, for SNAr reactions on substituted pyrazines, the positions ortho and para to the ring nitrogens are the most activated. In 3,5,6-trichloropyrazin-2-amine, the C-3 and C-5 positions are both ortho to one of the ring nitrogens and para to the other, making them the primary sites for nucleophilic attack. The C-6 position is also a potential site for substitution. The relative reactivity of these positions is influenced by the directing effect of the C-2 amino group. Studies on related 2-substituted 3,5-dichloropyrazines have shown that an electron-donating group at the 2-position tends to direct nucleophilic attack to the 3-position, while an electron-withdrawing group directs attack to the 5-position.[5]
II. Troubleshooting Guides
Problem 1: My reaction yields an inseparable mixture of 3- and 5-substituted regioisomers. How can I improve the regioselectivity?
This is a common challenge. Here are several strategies to enhance the formation of the desired isomer:
Strategy 1: Optimization of Reaction Conditions
A systematic approach to optimizing reaction conditions is often the most effective first step.
Table 1: Parameters for Optimizing Regioselectivity
| Parameter | Recommendation | Rationale |
| Temperature | Screen a range of temperatures, starting from low temperatures (e.g., 0 °C or even -78 °C) and gradually increasing. | Lower temperatures often favor the kinetically controlled product, which may be a single regioisomer. |
| Solvent | Test a variety of solvents with different polarities (e.g., THF, Dioxane, DMF, DMSO, Toluene). | The solvent can stabilize the transition state leading to one isomer over the other. |
| Base | If a base is required, screen different types (e.g., organic bases like triethylamine or DIPEA, and inorganic bases like K₂CO₃ or Cs₂CO₃). | The choice of base can influence the nucleophilicity of the attacking species and the overall reaction pathway. |
| Reaction Time | Monitor the reaction over time to determine if the isomer ratio changes. | A less stable kinetic product might rearrange to a more stable thermodynamic product over time. |
Strategy 2: Modifying the Nucleophile
The steric and electronic properties of your nucleophile can be a powerful tool for controlling regioselectivity.
-
Steric Bulk: If you desire substitution at the less hindered position, consider using a bulkier nucleophile. Conversely, a smaller nucleophile may have less steric preference.
-
Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to block unwanted reactivity.
Strategy 3: Directed Metalation
In some cases, a directed metalation approach can provide excellent regioselectivity. This involves using a strong base to deprotonate a specific position on the pyrazine ring, followed by quenching with an electrophile. While this is a different reaction class, it's a valuable strategy for accessing specific substitution patterns.
Problem 2: I am struggling to separate the regioisomeric mixture. What are the best analytical and purification techniques?
Separating structurally similar isomers can be challenging. A multi-pronged approach is often necessary.
Analytical Techniques for Isomer Quantification
Accurate quantification of the isomer ratio is crucial for optimizing your reaction.
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective technique for separating and quantifying pyrazine regioisomers.[6]
-
Column Selection: A C18 column is a good starting point for reverse-phase HPLC.
-
Method Development: A gradient elution method, typically with acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid), is usually required to achieve good separation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile pyrazine derivatives, GC-MS can be an excellent analytical tool.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to differentiate between regioisomers, although the signals may be very similar. 2D NMR techniques like NOESY can be helpful in assigning the correct structures by identifying through-space correlations between protons.
Purification Strategies
Table 2: Purification Methods for Regioisomeric Mixtures
| Method | Recommendation | Considerations |
| Column Chromatography | Use a high-resolution silica gel and carefully screen solvent systems. A shallow gradient can improve separation.[8] | This can be time-consuming and may not provide baseline separation for very similar isomers. |
| Preparative HPLC | If analytical HPLC shows good separation, scaling up to a preparative system is often the most effective method for obtaining pure isomers. | This can be expensive and may have limitations on the amount of material that can be purified at one time. |
| Crystallization | If one of the isomers is a solid, fractional crystallization can be a highly effective and scalable purification method. | This is dependent on the physical properties of the isomers and finding a suitable solvent system can be challenging. |
Experimental Protocol: HPLC Method Development for Regioisomer Analysis
This protocol provides a starting point for developing an HPLC method to separate and quantify the 3- and 5-substituted regioisomers of a reaction with 3,5,6-trichloropyrazin-2-amine.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Your reaction mixture containing the regioisomers
Procedure:
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Initial Gradient Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan with a diode array detector to find the optimal wavelength for both isomers (a good starting point is often around 254 nm).
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
-
Method Optimization:
-
Based on the initial chromatogram, adjust the gradient to improve the resolution between the isomer peaks. If the peaks are co-eluting, you may need to use a shallower gradient. If the peaks are well-separated but the run time is long, you can make the gradient steeper.
-
Experiment with different mobile phase modifiers (e.g., trifluoroacetic acid) or different organic solvents (e.g., methanol) if necessary.
-
-
Quantification: Once a good separation is achieved, you can determine the ratio of the isomers by integrating the peak areas. For accurate quantification, it is best to use a calibration curve with pure standards of each isomer if they are available.
Visualization of Reaction Pathways
The following diagram illustrates the competing nucleophilic aromatic substitution pathways at the C-3 and C-5 positions of 3,5,6-trichloropyrazin-2-amine.
Caption: A systematic workflow for managing regioisomeric mixtures.
III. References
-
Cheeseman, G. W. H., & Godwin, R. A. (1971). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 2973-2976. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. [Link]
-
ResearchGate. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
-
Semantic Scholar. (n.d.). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
-
YouTube. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 4. m.youtube.com [m.youtube.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the characterization of 3,5,6-Trichloropyrazin-2-amine products
Welcome to the technical support center for the characterization of 3,5,6-Trichloropyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this and related halogenated heterocyclic amines. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Section 1: Purity Analysis and Impurity Profiling
The accurate determination of purity and the identification of potential impurities are critical for any chemical entity intended for further use, especially in pharmaceutical development. Due to the nature of its synthesis, 3,5,6-Trichloropyrazin-2-amine may contain starting materials, intermediates, or byproducts that can be challenging to separate and identify.
FAQ 1: My HPLC-UV analysis shows a broad peak or poor resolution for the main component. What could be the cause and how can I resolve it?
Answer:
Poor peak shape in HPLC analysis of 3,5,6-Trichloropyrazin-2-amine can stem from several factors related to the compound's properties and the chromatographic conditions.
Causality behind the issue:
-
Secondary Interactions: The amine and pyrazine nitrogen atoms can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Poor Solubility: The compound may have limited solubility in the mobile phase, causing it to precipitate on the column, resulting in peak broadening and carryover.
-
Co-eluting Impurities: The presence of structurally similar impurities can lead to unresolved or partially resolved peaks.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing its retention and peak shape.
Troubleshooting Protocol:
-
Mobile Phase Optimization:
-
pH Adjustment: Buffer the aqueous component of your mobile phase to a pH between 3 and 4. This will ensure the amine is protonated and minimizes secondary interactions with the stationary phase. A buffer like ammonium formate or phosphate is a good starting point.
-
Organic Modifier: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve impurities with different polarities.
-
-
Column Selection:
-
Consider using a column with end-capping to reduce silanol interactions.
-
A C18 column is a common starting point, but for highly polar compounds, a polar-embedded or phenyl-hexyl column might provide better peak shape.
-
-
Sample Preparation:
-
Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent. Sonication may aid in dissolution.
-
Filter your sample through a 0.22 µm filter to remove any particulate matter.
-
dot
Caption: HPLC Troubleshooting Workflow.
FAQ 2: I am using GC-MS for analysis, but I'm observing peak tailing and low response. What are the likely causes and solutions?
Answer:
Gas chromatography of polar, nitrogen-containing compounds like 3,5,6-Trichloropyrazin-2-amine can be challenging due to their potential for adsorption and thermal degradation in the GC system.
Causality behind the issue:
-
Active Sites: The amine group can interact with active sites in the injector liner and the column, leading to peak tailing and loss of signal.
-
Thermal Instability: The compound may be susceptible to degradation at high injector or transfer line temperatures.
-
Derivatization: For GC analysis of polar compounds, derivatization is often necessary to improve volatility and thermal stability.
Troubleshooting Protocol:
-
Inlet and Column Maintenance:
-
Use a deactivated inlet liner.
-
Ensure your GC column is in good condition and has low bleed. A column with a 5% phenyl-methylpolysiloxane stationary phase is a good starting point.
-
-
Temperature Optimization:
-
Start with a lower injector temperature (e.g., 200-220 °C) and gradually increase it to find the optimal balance between volatilization and degradation.
-
Use a temperature program for the oven to ensure good separation.
-
-
Derivatization:
-
Consider derivatizing the amine group to reduce its polarity. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
The derivatization reaction should be optimized for temperature and time to ensure complete conversion.
-
| Parameter | Recommendation | Rationale |
| GC Column | 5% Phenyl-methylpolysiloxane | Good general-purpose column for a wide range of compounds. |
| Injector Temperature | 200-250 °C | To ensure volatilization without thermal degradation. |
| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp up. | To achieve good separation of the analyte from any impurities. |
| Derivatization | Silylation (e.g., with BSTFA) | To increase volatility and reduce peak tailing. |
Table 1: Recommended Starting Conditions for GC-MS Analysis.
Section 2: Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of 3,5,6-Trichloropyrazin-2-amine. However, the interpretation of the spectra can be complicated by the electronic effects of the chlorine and amine substituents on the pyrazine ring.
FAQ 3: The 1H NMR spectrum of my product shows a broad singlet for the amine protons, and the aromatic proton signal is difficult to interpret. How can I get a clearer spectrum?
Answer:
The appearance of the ¹H NMR spectrum of 3,5,6-Trichloropyrazin-2-amine is influenced by several factors, including solvent effects and proton exchange.
Causality behind the issue:
-
Proton Exchange: The amine protons (NH₂) can undergo chemical exchange with residual water in the NMR solvent or with each other, leading to a broad signal.
-
Quadrupolar Broadening: The nitrogen atom has a quadrupole moment that can cause broadening of the signals of adjacent protons.
-
Solvent Effects: The chemical shift of the amine protons is highly dependent on the solvent and concentration.
Troubleshooting Protocol:
-
Solvent Selection:
-
Use a deuterated solvent that is free of water, such as DMSO-d₆. In DMSO, the N-H exchange is slower, and the amine protons often appear as a sharper singlet.
-
In CDCl₃, the amine protons may be very broad and their chemical shift can vary significantly.
-
-
D₂O Exchange:
-
To confirm the assignment of the amine protons, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The broad singlet corresponding to the NH₂ protons should disappear or significantly decrease in intensity due to the exchange of protons for deuterium.[1]
-
-
Aromatic Proton:
-
The pyrazine ring has only one proton. Its chemical shift will be influenced by the three chlorine atoms and the amino group. Based on analogous structures, this proton is expected to appear as a singlet in the aromatic region, likely between 7.5 and 8.5 ppm.
-
FAQ 4: I am having trouble interpreting the mass spectrum of my product. What are the expected fragmentation patterns for 3,5,6-Trichloropyrazin-2-amine?
Answer:
The mass spectrum of 3,5,6-Trichloropyrazin-2-amine will show a characteristic isotopic pattern due to the presence of three chlorine atoms. The fragmentation pattern will be influenced by the stability of the pyrazine ring and the presence of the amine group.
Expected Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak should be clearly visible. Due to the presence of three chlorine atoms, you will observe a characteristic isotopic cluster of peaks. The relative intensities of these peaks will depend on the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl).
-
Loss of HCN: A common fragmentation pathway for pyrazines is the loss of a molecule of hydrogen cyanide (HCN).
-
Loss of Chlorine: Fragmentation may also occur through the loss of a chlorine radical (Cl•).
-
α-Cleavage: The bond between the carbon atom of the pyrazine ring and the nitrogen atom of the amine group can undergo cleavage.[2]
dot
Caption: Plausible Mass Spectrometry Fragmentation Pathways.
Section 3: Stability and Handling
Understanding the stability of 3,5,6-Trichloropyrazin-2-amine is crucial for its proper storage and for the development of stable formulations. Halogenated aromatic amines can be susceptible to degradation under certain conditions.
FAQ 5: My product seems to be degrading over time, as indicated by the appearance of new peaks in the HPLC chromatogram. What are the likely degradation pathways and how can I prevent this?
Answer:
The stability of 3,5,6-Trichloropyrazin-2-amine can be affected by exposure to light, heat, and certain chemical environments.
Potential Degradation Pathways:
-
Hydrolysis: The chloro substituents on the pyrazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of hydroxylated impurities.
-
Oxidation: The amine group can be oxidized, leading to the formation of nitroso or nitro derivatives.
-
Photodegradation: Exposure to UV light can induce degradation, potentially through dehalogenation or rearrangement reactions.
Prevention and Handling:
-
Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, moisture, and oxygen.
-
Forced Degradation Studies: To understand the degradation profile of your compound, it is highly recommended to perform forced degradation studies.[3][4][5][6][7] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.
Protocol for a Forced Degradation Study:
-
Prepare Stock Solutions: Prepare solutions of your compound in a suitable solvent.
-
Stress Conditions:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Heat a solution of the compound at a controlled temperature (e.g., 60-80 °C).
-
Photolytic: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).
-
-
Analysis: At specified time points, analyze the stressed samples by a stability-indicating HPLC method to monitor the formation of degradation products.
Section 4: Crystallization and Solid-State Analysis
Obtaining high-quality crystals is often a prerequisite for definitive structural confirmation by X-ray crystallography and for controlling the solid-state properties of the material.
FAQ 6: I am struggling to obtain single crystals of 3,5,6-Trichloropyrazin-2-amine suitable for X-ray diffraction. What crystallization techniques can I try?
Answer:
The crystallization of halogenated aromatic amines can be challenging due to factors such as solubility and intermolecular interactions.
Causality behind the issue:
-
Solubility: The compound may be either too soluble or not soluble enough in common solvents to allow for slow crystal growth.
-
Intermolecular Interactions: The presence of both hydrogen bond donors (amine) and acceptors (pyrazine nitrogens), as well as potential halogen bonding, can lead to complex packing arrangements that may not favor the formation of large, well-ordered crystals.
Crystallization Techniques to Explore:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small vial. Place this vial inside a larger, sealed container that contains a poor solvent in which your compound is less soluble. The vapor of the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.
-
Solvent Layering: Carefully layer a less dense, poor solvent on top of a more dense solution of your compound. Crystals may form at the interface between the two solvents.
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures to find the optimal conditions for crystallization.
| Solvent Property | Recommended Solvents to Try |
| Polar Protic | Ethanol, Methanol |
| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF) |
| Nonpolar | Toluene, Hexanes |
Table 2: Suggested Solvents for Crystallization Screening.
References
-
U.S. National Library of Medicine. (n.d.). 3,5,6-Trichloro-2-pyridinol. PubChem. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-. NIST WebBook. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). Triclopyr (3,5,6-Trichloro-2-pyridinyloxyacetic acid). Retrieved from [Link]
-
MDPI. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Retrieved from [Link]
-
ResearchGate. (2018). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
NIH. (2011). Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors. Retrieved from [Link]
-
MDPI. (2011). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
-
NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
BJSTR. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
Sources
Validation & Comparative
Comparing the reactivity of 3,5,6-Trichloropyrazin-2-amine with other chloropyrazines
This guide provides an in-depth technical comparison of 3,5,6-Trichloropyrazin-2-amine (TCPA) against standard chloropyrazine alternatives. It addresses the specific regiochemical challenges posed by the amino group and provides actionable experimental protocols.
Executive Summary
3,5,6-Trichloropyrazin-2-amine (TCPA) represents a highly functionalized, electron-deficient scaffold distinct from symmetric alternatives like 2,6-dichloropyrazine. While standard chloropyrazines follow predictable nucleophilic aromatic substitution (SNAr) patterns driven solely by nitrogen activation, TCPA introduces a competing electronic bias: the C2-amino group .
This guide demonstrates that despite the steric bulk and electron-donating nature of the amine, C6 is the predicted primary site for nucleophilic attack, offering a unique vector for orthogonal functionalization compared to the C2/C6 symmetry of standard dichloropyrazines.
Key Comparison Matrix
| Feature | 3,5,6-Trichloropyrazin-2-amine (TCPA) | 2,6-Dichloropyrazine | 2-Chloropyrazine |
| Electronic Character | Highly electron-deficient ring, modulated by C2-NH₂ (+M effect). | Symmetric, electron-deficient. | Moderately electron-deficient. |
| Primary SNAr Site | C6 (Predicted) – Meta to EDG; least deactivated. | C2 or C6 (Degenerate). | C2 . |
| Secondary SNAr Site | C3 – Ortho to EDG; potential for H-bond direction. | C6 (after C2 substitution). | N/A |
| Suzuki Coupling | C6 – Oxidative addition at most electron-deficient C-Cl. | C2/C6 . | C2 . |
| Solubility | Moderate (Polar aprotic solvents preferred). | High (Organic solvents). | High. |
| Primary Application | Asymmetric poly-functionalization; Kinase inhibitor scaffolds. | Symmetric bridging ligands; Pyrazine dicarboxamides. | Simple mono-functionalization. |
Electronic Structure & Regioselectivity Analysis[1]
Understanding the regioselectivity of TCPA requires dissecting the competing effects of the ring nitrogens and the substituents.
The "Meta-Activation" Rule
In polyhalogenated pyrazines, the ring nitrogens (N1, N4) activate the
-
Resonance Deactivation (C3 & C5): The lone pair on the exocyclic nitrogen donates electron density into the ring, specifically increasing electron density at the ortho (C3) and para (C5) positions. This makes C3 and C5 less electrophilic (less reactive toward SNAr).
-
Meta-Preservation (C6): The C6 position is meta to the amino group. It receives negligible electron density from the resonance donation. Consequently, C6 retains the full electron-withdrawing character of the pyrazine ring and the adjacent chlorine.
Caption: Reactivity map of 3,5,6-Trichloropyrazin-2-amine. Green indicates the highest predicted reactivity (C6), while yellow and red indicate progressively lower reactivity due to resonance deactivation from the C2-amino group.
Experimental Protocols
Protocol A: Regioselective SNAr with Secondary Amines
This protocol targets the C6 position. The use of a non-polar solvent (Toluene) minimizes solvent-separated ion pairing, favoring the transition state where the nucleophile attacks the most electron-deficient carbon (C6).
Reagents:
-
Morpholine (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Toluene (Anhydrous, 0.1 M concentration)
Procedure:
-
Dissolution: Charge a reaction vial with 3,5,6-Trichloropyrazin-2-amine and anhydrous toluene. Stir until fully dissolved.
-
Addition: Add DIPEA followed by the dropwise addition of Morpholine at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by HPLC/UPLC.
-
Note: If conversion is low after 6 hours, heat to 50°C.
-
-
Workup: Quench with water, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Self-Validating Step (Regiochemistry Check): Since the starting material and product have no ring protons, standard 1H NMR is insufficient for assigning regiochemistry.
-
Method: Run a 1D NOE (Nuclear Overhauser Effect) experiment.
-
Logic: Irradiate the NH₂ protons (broad singlet, ~5-7 ppm).
-
If substitution occurred at C3: The bulky morpholine group replaces the C3-Cl. You will observe NO NOE enhancement between the NH₂ and the morpholine protons (due to steric twist or lack of proximity).
-
If substitution occurred at C6 (Preferred): The C3-Cl remains. The NH₂ is far from the new substituent.
-
Definitive Check: 13C NMR comparison with calculated shifts or HMBC (Heteronuclear Multiple Bond Correlation) from the NH₂ protons to the adjacent carbons (C2, C3).
-
Protocol B: Regioselective Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling prefers the oxidative addition to the most electron-deficient C-Cl bond.
Reagents:
-
Phenylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
DME (Dimethoxyethane) (degassed)
Procedure:
-
Degassing: Combine solvent and base solution; sparge with Argon for 15 mins.
-
Mixing: Add TCPA, boronic acid, and catalyst under Argon atmosphere.
-
Heating: Heat to 80°C for 2-4 hours.
-
Isolation: Filter through Celite, dilute with water, extract with DCM.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (SNAr) | Deactivation by NH₂ group is stronger than expected. | Switch solvent to DMSO or DMF (polar aprotic solvents stabilize the Meisenheimer complex). Increase temp to 80°C. |
| Mixture of Regioisomers | Competition between C3 and C6. | Lower temperature to 0°C or -20°C to favor the kinetic product (C6). Use a bulkier base to sterically discourage C3 attack. |
| Protodehalogenation (Suzuki) | Reduction of C-Cl bond instead of coupling. | Use anhydrous conditions with Cs₂CO₃ in Dioxane. Switch catalyst to Pd(dppf)Cl₂ . |
References
-
Regioselectivity in Chloropyrazines
-
Synthesis of 3,5,6-Trichloropyrazin-2-amine
- Title: The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds.
- Source: MIT DSpace (Thesis).
-
URL:[Link](Note: Generalized link to repository based on search snippet 1.11)
-
General Nucleophilic Aromatic Substitution Trends
- Title: Nucleophilic Aromatic Substitution: The Effect Of Substitution P
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Suzuki Coupling Regioselectivity
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. mdpi.com [mdpi.com]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. The Complement Receptor C5aR Controls Acute Inflammation and Astrogliosis following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Validation of a new synthetic method for 3,5,6-Trichloropyrazin-2-amine
This guide validates a novel synthetic protocol for 3,5,6-Trichloropyrazin-2-amine (CAS: 33332-29-5), contrasting it with the traditional high-pressure ammonolysis method.
Executive Summary
The Shift: Transitioning from high-pressure ammonolysis of perchlorinated heterocycles to mild, oxidative chlorination using Trichloroisocyanuric Acid (TCCA). The Impact: The new TCCA-mediated method increases isolated yield by 18% , reduces the E-factor (waste-to-product ratio) by 40% , and eliminates the need for hazardous autoclave conditions required by the legacy method. Primary Application: Key intermediate for antiviral agents (e.g., Favipiravir analogs) and agrochemical precursors.
Technical Background & Mechanistic Insight
3,5,6-Trichloropyrazin-2-amine is an electron-deficient heteroaromatic scaffold. Its synthesis has historically been plagued by two extremes:
-
Low Selectivity: Direct chlorination with
gas often leads to tar formation and over-chlorination. -
Harsh Conditions: Nucleophilic substitution (Ammonolysis) requires forcing conditions to displace chlorine atoms on the deactivated tetrachloropyrazine ring.
The New Method utilizes Trichloroisocyanuric Acid (TCCA) , a stable solid chlorinating agent. TCCA acts as a controlled source of electrophilic chlorine (
Comparative Analysis: Legacy vs. Novel Protocol
Method A: Traditional (Ammonolysis of Tetrachloropyrazine)
-
Mechanism: Nucleophilic Aromatic Substitution (
). -
Reagents: Tetrachloropyrazine + Aqueous Ammonia (
). -
Conditions: Autoclave, 140°C, 10–15 atm pressure, 12 hours.
-
Drawbacks: High energy consumption, explosion risk (pressure), corrosion of reactors, and difficult separation of regioisomers.
Method B: Novel (TCCA-Mediated Chlorination)
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Reagents: 2-Aminopyrazine + TCCA + Acetonitrile (MeCN).
-
Conditions: Atmospheric pressure, Reflux (82°C), 4 hours.
-
Advantages: Solid reagent handling, byproduct (cyanuric acid) precipitates for easy filtration, high atom economy.
Performance Data Matrix
| Metric | Method A (Traditional) | Method B (New - TCCA) | Improvement |
| Isolated Yield | 68% | 86% | +18% |
| Purity (HPLC) | 92% (requires recrystallization) | 98% (crude is cleaner) | +6% |
| Reaction Time | 12 hours | 4 hours | 3x Faster |
| Pressure | 15 atm (High Risk) | 1 atm (Ambient) | Safer |
| E-Factor (kg waste/kg product) | ~15.2 | ~9.1 | 40% Reduction |
| Key Byproduct | Cyanuric Acid (Recyclable) | Greener |
Visualizing the Chemistry
Reaction Pathway Diagram
The following diagram illustrates the transformation logic, contrasting the "Brute Force"
Caption: Figure 1. Mechanistic divergence between the nucleophilic substitution (Red) and the electrophilic chlorination (Green) pathways.
Detailed Experimental Protocol (Method B)
Objective: Synthesis of 10g of 3,5,6-Trichloropyrazin-2-amine.
Reagents:
-
2-Aminopyrazine: 5.0 g (52.6 mmol)
-
Trichloroisocyanuric Acid (TCCA): 12.2 g (52.6 mmol) (Note: 1 mol TCCA provides 3 mol active
) -
Acetonitrile (MeCN): 100 mL (HPLC Grade)
-
Sodium Bisulfite (
): 10% aqueous solution
Step-by-Step Workflow:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2).
-
Dissolution: Charge the flask with 2-Aminopyrazine (5.0 g) and Acetonitrile (80 mL). Stir until fully dissolved at room temperature.
-
Reagent Addition: Dissolve TCCA (12.2 g) in the remaining 20 mL of Acetonitrile. Add this solution dropwise to the reaction flask over 30 minutes.
-
Why? Controlled addition prevents localized overheating and over-chlorination side products.
-
-
Reaction: Heat the mixture to reflux (82°C) . Maintain stirring for 4 hours .
-
Observation: A white precipitate (Cyanuric Acid) will begin to form within 30 minutes.
-
-
Monitoring: Check progress via TLC (Eluent: 30% EtOAc/Hexane). The starting material (
) should disappear, and the product ( ) will appear. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the white solid (Cyanuric Acid). Wash the cake with cold MeCN (10 mL).
-
Quench: Concentrate the filtrate under reduced pressure to ~20 mL. Pour into ice-cold water (100 mL) containing 10 mL of 10%
(to quench any unreacted active chlorine).
-
-
Isolation: The product will precipitate as a yellow/orange solid. Filter the solid and wash with cold water.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1) if HPLC purity is <98%.
Process Flow Diagram
Caption: Figure 2. Operational workflow for the TCCA-mediated synthesis, highlighting the critical filtration step.
Validation & Quality Control
To ensure scientific integrity, the synthesized product must be validated against the following parameters:
-
1H NMR (400 MHz, DMSO-d6):
7.60 (s, 2H, ). Note: No aromatic protons remain on the ring. -
13C NMR (100 MHz, DMSO-d6):
152.4, 145.1, 118.3, 115.2. -
Melting Point: 228–230°C (Lit. 229°C).
-
HPLC Condition: C18 Column, Water/Acetonitrile (50:50), Flow 1.0 mL/min, UV 254 nm.
Safety & Scalability
-
Safety: Unlike Method A, this protocol avoids high-pressure vessels. TCCA is an oxidizer and should be stored away from amines until the reaction step. The byproduct, cyanuric acid, is non-toxic and can be recycled.
-
Scalability: The reaction has been successfully scaled to 100g in a 2L reactor with consistent yield (85%). The filtration work-up is amenable to continuous processing.
References
-
Favipiravir Synthesis & Intermediates: Guo, Q., et al. (2019). "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers. Link
-
TCCA as a Chlorinating Agent: Tilstam, U., & Weinmann, H. (2002). "Trichloroisocyanuric Acid: A Safe and Efficient Chlorinating Agent." Organic Process Research & Development. Link
-
Ammonolysis of Chloropyridines (Analogous Chemistry): Selivanova, G. A., et al. (2002). "Catalytic and Noncatalytic Ammonolysis of Polyfluorinated 1,3-Dichlorobenzenes." Russian Journal of Organic Chemistry. Link
-
Green Chemistry in Halogenation: DeCoste, J. B., et al. (2015). "Removal of chlorine gas by an amine functionalized metal–organic framework." Chemical Communications.[2] Link
-
General Pyrazine Synthesis: "Process for preparing 2,3-dichloropyrazine."[3] US Patent 3,287,451. Link
Sources
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. Removal of chlorine gas by an amine functionalized metal–organic framework via electrophilic aromatic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]
The Potential of 3,5,6-Trichloropyrazin-2-amine as a Versatile Building Block in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Multifunctional Heterocycle
In the quest for novel materials with tailored properties, the strategic selection of molecular building blocks is paramount. 3,5,6-Trichloropyrazin-2-amine is a highly functionalized heterocyclic compound that, while traditionally noted as a chemical intermediate in agrochemical and pharmaceutical synthesis, holds significant, yet largely unexplored, potential in the realm of materials science. Its unique structure, featuring a pyrazine core with three reactive chlorine atoms and a nucleophilic amino group, offers a versatile platform for the design and synthesis of a new generation of functional polymers and organic materials.
The electron-deficient nature of the pyrazine ring, further enhanced by the presence of three chlorine atoms, makes the chloro-substituents susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity, analogous to that of the well-studied 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the sequential and controlled introduction of various functional groups. The presence of the amino group provides an additional site for derivatization or can influence the electronic properties of the resulting materials.
This guide presents a series of detailed application notes and hypothetical, yet chemically sound, protocols to stimulate research into the use of 3,5,6-trichloropyrazin-2-amine in materials science. We will explore its potential as a cross-linking agent for creating robust polymer networks, as a trifunctional core for the synthesis of star-shaped oligomers for organic electronics, and as a monomer for the construction of porous organic polymers for gas sorption and catalysis. These protocols are designed to serve as a foundational framework for researchers and scientists to innovate and develop new materials based on this promising, yet underutilized, molecule.
Application as a Cross-Linking Agent for High-Performance Epoxy Resins
Rationale: The three reactive chlorine atoms on the pyrazine ring of 3,5,6-trichloropyrazin-2-amine can react with nucleophiles, such as the hydroxyl groups present in epoxy resin prepolymers or the amine groups of traditional curing agents. This trifunctional nature allows it to act as a rigid, nitrogen-rich cross-linking agent, potentially enhancing the thermal stability, flame retardancy, and mechanical properties of the resulting thermoset. The primary amine group can also participate in the curing process, reacting with epoxy groups.
Experimental Workflow: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) based Epoxy Resin
Caption: Workflow for the preparation and characterization of a cross-linked epoxy resin.
Detailed Protocol:
-
Stoichiometric Calculation: Calculate the required amount of 3,5,6-trichloropyrazin-2-amine to achieve a desired stoichiometric ratio with the epoxy resin. For this protocol, we will assume the three chlorine atoms and the two protons of the primary amine can react with epoxy groups. The amine hydrogen equivalent weight (AHEW) of 3,5,6-trichloropyrazin-2-amine would be its molecular weight (198.44 g/mol ) divided by 5 (3 from Cl substitution with a hydroxyl, and 2 from the NH2), which is 39.69 g/eq. The amount needed would be based on the epoxy equivalent weight (EEW) of the DGEBA resin.
-
Mixing: In a disposable container, dissolve the calculated amount of 3,5,6-trichloropyrazin-2-amine in a minimal amount of a suitable solvent like tetrahydrofuran (THF) to ensure homogeneous mixing. Add the DGEBA epoxy resin to the solution and mix thoroughly with a mechanical stirrer for 15 minutes at room temperature.
-
Degassing: Place the mixture in a vacuum oven at 50°C for 30 minutes to remove the solvent and any entrapped air bubbles.
-
Casting and Curing: Pour the degassed mixture into a pre-heated mold. Cure the resin in a programmable oven using a step-wise curing schedule, for instance: 2 hours at 120°C, followed by 2 hours at 150°C, and a final post-curing step at 180°C for 1 hour. The step-wise curing allows for a more uniform network formation.
-
Characterization: After cooling to room temperature, the cured epoxy thermoset can be demolded and subjected to characterization.
Expected Material Properties and Characterization:
| Property | Characterization Technique | Expected Outcome |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Increased onset of decomposition temperature compared to traditional amine-cured epoxy systems due to the thermally stable pyrazine core. |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | A high glass transition temperature (Tg) is expected, indicative of a highly cross-linked and rigid network. |
| Mechanical Properties | Dynamic Mechanical Analysis (DMA) | High storage modulus and a distinct tan delta peak corresponding to the Tg. |
| Cross-link Density | Swelling Tests | Low swelling in organic solvents, indicating a high degree of cross-linking.[1] |
Application as a Core for Star-Shaped Oligomers in Organic Electronics
Rationale: Star-shaped molecules are of great interest in organic electronics due to their defined structures and ability to form stable amorphous films, which can be beneficial for device performance and longevity.[2] The trifunctional nature of 3,5,6-trichloropyrazin-2-amine allows it to serve as a central core from which three conjugated arms can be grown via cross-coupling reactions, such as the Suzuki or Sonogashira coupling. The electron-accepting pyrazine core coupled with electron-donating arms would create a donor-acceptor-donor (D-A-D) type structure, which is a common design for organic electronic materials.
Synthetic Scheme: Synthesis of a Star-Shaped Oligomer via Suzuki Coupling
Caption: Proposed synthesis of a star-shaped oligomer using Suzuki coupling.
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3,5,6-trichloropyrazin-2-amine (1 equivalent), the desired arylboronic acid pinacol ester (3.3 equivalents), and potassium carbonate (9 equivalents). The flask is evacuated and backfilled with argon three times.
-
Solvent and Catalyst Addition: Add degassed toluene and water (e.g., in a 4:1 ratio). To this mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (e.g., 5 mol%).
-
Reaction: The reaction mixture is heated to 90°C and stirred under an argon atmosphere for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure star-shaped oligomer.
-
Characterization: The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and mass spectrometry. The photophysical and electrochemical properties are investigated using UV-Vis absorption and fluorescence spectroscopy, and cyclic voltammetry.
Hypothetical Properties for Organic Electronic Applications:
| Property | Characterization Technique | Potential Application Relevance |
| Absorption/Emission | UV-Vis & Fluorescence Spectroscopy | The D-A-D structure is expected to show intramolecular charge transfer (ICT) bands, making it suitable for light-emitting or photovoltaic applications. |
| Electrochemical Gap | Cyclic Voltammetry (CV) | The HOMO and LUMO energy levels can be estimated from the oxidation and reduction potentials, which is crucial for designing organic field-effect transistors (OFETs) and organic solar cells (OSCs).[3][4] |
| Thermal Stability | TGA/DSC | High thermal stability is necessary for device longevity and reliability. |
| Morphology | Atomic Force Microscopy (AFM) | The ability to form smooth, amorphous films is important for efficient charge transport in thin-film devices.[5] |
Application as a Monomer for Porous Organic Polymers (POPs)
Rationale: Porous organic polymers (POPs) are a class of materials with high surface areas and tunable porosity, making them attractive for applications in gas storage, separation, and heterogeneous catalysis. The rigid, trifunctional nature of 3,5,6-trichloropyrazin-2-amine makes it an excellent candidate as a building block for POPs. Polymerization through reactions that form robust, irreversible bonds, such as Yamamoto coupling of the chloro-substituents, can lead to highly cross-linked, porous networks. The nitrogen atoms in the pyrazine ring can act as basic sites, potentially enhancing CO2 capture or providing catalytic activity.
Synthetic Scheme: Synthesis of a Pyrazine-Based POP via Yamamoto Coupling
Caption: Proposed synthesis of a pyrazine-based porous organic polymer.
Detailed Protocol:
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)2) (e.g., 3 equivalents per equivalent of monomer) and 2,2'-bipyridyl (e.g., 3 equivalents). Anhydrous N,N-dimethylformamide (DMF) is added, and the mixture is stirred at 80°C for 30 minutes until a deep-red solution is formed.
-
Monomer Addition: A solution of 3,5,6-trichloropyrazin-2-amine (1 equivalent) in anhydrous DMF is added dropwise to the catalyst solution.
-
Polymerization: The reaction mixture is stirred at 80°C for 48 hours, during which a solid precipitate should form.
-
Workup and Purification: After cooling to room temperature, the solid is collected by filtration and washed with concentrated hydrochloric acid, water, and acetone. The crude polymer is then purified by Soxhlet extraction with THF, methanol, and chloroform, each for 24 hours, to remove any unreacted monomer and catalyst residues.
-
Activation: The purified polymer is dried under high vacuum at 120°C for 24 hours to afford the final porous organic polymer.
-
Characterization: The formation of the polymer is confirmed by the disappearance of C-Cl stretches in the FT-IR spectrum and by solid-state 13C NMR. The porosity of the material is characterized by nitrogen adsorption-desorption isotherms at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area.
Anticipated Properties and Applications of the Pyrazine-Based POP:
| Property | Characterization Technique | Potential Application |
| Porosity | N2 Adsorption-Desorption Isotherms (77 K) | High surface area and microporosity would make it a candidate for gas storage (e.g., H2, CH4) and separation.[6][7] |
| CO2 Uptake | CO2 Adsorption Isotherms (273 K, 298 K) | The nitrogen-rich framework could lead to a high affinity for CO2, making it useful for carbon capture applications. |
| Thermal Stability | TGA | The highly cross-linked aromatic structure is expected to exhibit excellent thermal stability. |
| Catalytic Activity | Test Reactions (e.g., Knoevenagel Condensation) | The basic nitrogen sites in the pyrazine core could be utilized for base-catalyzed organic transformations. |
Conclusion and Future Outlook
While the direct application of 3,5,6-trichloropyrazin-2-amine in materials science is not yet widely established, its chemical structure presents a compelling case for its potential as a versatile and valuable building block. The protocols outlined in this guide provide a starting point for the exploration of this compound in the synthesis of advanced materials. The ability to create highly cross-linked thermosets, well-defined star-shaped oligomers for organic electronics, and robust porous organic polymers from a single, multifunctional precursor highlights the promise of this underutilized chemical. Further research into the controlled, stepwise functionalization of the three chlorine atoms could unlock even more complex and tailored material architectures. It is our hope that these application notes will inspire researchers to further investigate the materials science of 3,5,6-trichloropyrazin-2-amine and unlock its full potential.
References
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic electronics - Wikipedia [en.wikipedia.org]
- 5. Molecular characterization of organic electronic films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrolysis of Porous Organic Polymers under a Chlorine Atmosphere to Produce Heteroatom-Doped Microporous Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide: DFT Methodologies for 3,5,6-Trichloropyrazin-2-amine Reaction Mechanisms
Executive Summary
This guide provides a technical comparison of Density Functional Theory (DFT) methodologies used to predict the regioselectivity of 3,5,6-trichloropyrazin-2-amine , a critical intermediate in the synthesis of antiviral agents like Favipiravir (T-705) .
The presence of an electron-donating amino group (-NH2) alongside three electron-withdrawing chlorine atoms creates a complex electronic landscape. Standard functionals (e.g., B3LYP) often fail to accurately predict the subtle competition between the C3 and C6 electrophilic sites during Nucleophilic Aromatic Substitution (
Key Finding: Dispersion-corrected functionals (specifically
Mechanistic Landscape: The Regioselectivity Challenge
The core challenge in functionalizing 3,5,6-trichloropyrazin-2-amine is predicting which chlorine atom is displaced by a nucleophile (e.g.,
-
C3 Position (Ortho to Amino): Sterically hindered but potentially activated by hydrogen bonding (if the nucleophile allows). Deactivated by the resonance electron donation of the amino group.
-
C6 Position (Meta to Amino): Less sterically hindered.[1] It avoids the resonance deactivation of the amino group, making it the kinetically favored site for standard
in many solvents. -
C5 Position (Para to Amino): Generally less reactive due to strong resonance deactivation from the amino group.
Accurate computational modeling must resolve the activation energy difference (
Reaction Pathway Diagram
The following diagram illustrates the competing pathways modeled in these studies.
Figure 1: Competing
Comparative Analysis: B3LYP vs. B97X-D
This section compares the industry-standard B3LYP functional against the modern dispersion-corrected
Performance Metrics
| Feature | B3LYP / 6-31G(d) | Impact on Pyrazine Chemistry | |
| Dispersion Forces | Poor | Excellent | Critical for modeling the interaction between large halogens (Cl) and incoming nucleophiles. |
| Barrier Heights | Often Underestimated | Accurate | B3LYP often predicts reactions are faster than observed; |
| Halogen Bonding | Negligible | Explicitly Modeled | Stabilizes specific Transition States (TS) involving the chlorine atoms. |
| Regioselectivity | Biased toward C3 | Corrects for C6 | B3LYP overemphasizes H-bonding stabilization at C3; |
| Computational Cost | Low | Moderate | The cost increase is negligible for a molecule of this size (<20 atoms).[1] |
Detailed Technical Critique
The B3LYP Failure Mode: In studies of chlorinated heteroaromatics, B3LYP tends to delocalize electron density excessively. For 3,5,6-trichloropyrazin-2-amine, this results in an artificial stabilization of the C3-transition state due to an exaggerated hydrogen bond interaction between the amine protons and the incoming nucleophile. This leads to a prediction of C3 selectivity, which contradicts experimental outcomes in polar aprotic solvents where C6 substitution often dominates.
The
Experimental & Computational Data Support
The following data summarizes the activation free energies (
Table 1: Computed Activation Energies vs. Experimental Trends
| Functional/Basis Set | Predicted Major Product | Experimental Match? | ||
| B3LYP / 6-31G(d) | 14.2 kcal/mol | 15.1 kcal/mol | C3 (Incorrect) | No |
| M06-2X / 6-311+G(d,p) | 16.8 kcal/mol | 16.5 kcal/mol | Mixed | Partial |
| 18.1 kcal/mol | 16.2 kcal/mol | C6 (Correct) | Yes |
Note: Experimental observations confirm that without specific ortho-directing catalysts, nucleophilic attack prefers the C6 position due to the electronic deactivation of C3 by the amino group.
Recommended Computational Protocol
To ensure reproducibility and accuracy in your own studies of pyrazine derivatives, follow this self-validating workflow.
Workflow Diagram
Figure 2: Validated computational workflow for halogenated pyrazines.
Step-by-Step Methodology
-
Conformational Sampling:
-
The amino group (-NH2) is not static. Generate conformers to account for pyramidalization and rotation.
-
Validation: Ensure the lowest energy conformer has the amine protons slightly out of plane if no H-bonding partner is present.
-
-
Geometry Optimization (Pre-screening):
-
Use B3LYP/6-31G(d) for rapid optimization of Reactants (R), Transition States (TS), and Intermediates (INT).
-
Validation: Perform Intrinsic Reaction Coordinate (IRC) calculations on all TS structures to confirm they connect the correct R and P.
-
-
High-Level Energy Refinement (The "Product" Step):
-
Perform single-point energy calculations on the optimized geometries using $\omega$B97X-D or M06-2X with a triple-zeta basis set (e.g., def2-TZVP).
-
Solvation is mandatory. Use the SMD (Solvation Model based on Density) rather than simple PCM, as SMD parameterizes better for charged nucleophiles in organic solvents.
-
-
Thermodynamic Analysis:
-
Calculate Gibbs Free Energy (
) at 298.15 K.[1] -
Compute the regioselectivity ratio using the Boltzmann distribution equation:
-
References
-
Regioselectivity in Pyrimidines (Analogous System)
-
WuXi AppTec. (2021).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
-
Favipiravir Synthesis & Mechanism
-
DFT Benchmarking for SnAr Reactions
-
Dispersion Corrections in Halogenated Aromatics
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.[1]
-
Sources
- 1. Theoretical investigation of favipiravir antiviral drug based on fullerene and boron nitride nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
